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  • Product: Tert-butyl (2-ethynylphenyl)carbamate
  • CAS: 199454-06-3

Core Science & Biosynthesis

Foundational

Tert-butyl (2-ethynylphenyl)carbamate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and drug discovery, the strategic deployment of molecular building blocks is paramount to the succes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic deployment of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, compounds bearing both a reactive handle for bio-conjugation and a scaffold amenable to diversification hold particular value. tert-Butyl (2-ethynylphenyl)carbamate, a molecule possessing a terminal alkyne and a protected aniline, represents a significant asset in this context. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile compound, from its fundamental properties to its synthesis and applications, with a focus on the underlying chemical principles and practical considerations that govern its use.

Core Molecular Attributes

tert-Butyl (2-ethynylphenyl)carbamate is a bifunctional organic molecule that marries the synthetic utility of a terminal alkyne with the latent reactivity of an aromatic amine, the latter being temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for selective chemical transformations at the ethynyl group, such as "click" chemistry or Sonogashira coupling, while the aniline nitrogen remains unreactive. Subsequent removal of the Boc group under acidic conditions can then unveil the free amine for further functionalization.

PropertyValueSource
CAS Number 199454-06-3
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
IUPAC Name tert-butyl N-(2-ethynylphenyl)carbamate
Canonical SMILES C#CC1=CC=CC=C1NC(=O)OC(C)(C)C

Strategic Synthesis

The synthesis of tert-butyl (2-ethynylphenyl)carbamate is a multi-step process that leverages well-established and robust organic reactions. The primary synthetic challenge lies in the selective introduction of the ethynyl group onto the aniline scaffold, which is pre-protected to prevent side reactions. A logical and commonly employed synthetic pathway involves two key stages: the protection of 2-ethynylaniline and the subsequent introduction of the alkyne functionality.

Boc Protection of 2-Iodoaniline: A Prophylactic Measure

The journey towards the target molecule begins with the protection of a suitable aniline precursor. 2-Iodoaniline is an ideal starting material as the iodine atom serves as a handle for the subsequent introduction of the ethynyl group via a cross-coupling reaction. The protection of the amino group is crucial to prevent its interference in the subsequent palladium-catalyzed reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The protection is typically achieved by reacting 2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Boc Protection 2-Iodoaniline 2-Iodoaniline tert-Butyl (2-iodophenyl)carbamate tert-Butyl (2-iodophenyl)carbamate 2-Iodoaniline->tert-Butyl (2-iodophenyl)carbamate + Boc₂O, Base Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base Base (e.g., TEA, DMAP)

Caption: Boc protection of 2-iodoaniline.

Experimental Protocol: Boc Protection of 2-Iodoaniline

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv), to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Sonogashira Coupling: Forging the Carbon-Carbon Triple Bond

With the protected 2-iodoaniline in hand, the crucial ethynyl group is introduced via a Sonogashira coupling reaction. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In this case, a protected form of acetylene, such as trimethylsilylacetylene (TMSA), is often used to prevent self-coupling and other side reactions. The TMS group can be easily removed in a subsequent step.

Sonogashira Coupling Boc-2-iodoaniline tert-Butyl (2-iodophenyl)carbamate TMS-protected_product tert-Butyl (2-((trimethylsilyl)ethynyl)phenyl)carbamate Boc-2-iodoaniline->TMS-protected_product + TMSA, Catalysts TMSA Trimethylsilylacetylene (TMSA) Catalysts Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., TEA)

Caption: Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (2-iodophenyl)carbamate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2.0 equiv).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the TMS-protected product.

Deprotection of the Trimethylsilyl Group: Unveiling the Terminal Alkyne

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group from the alkyne. This is typically achieved under mild basic conditions, which selectively cleave the Si-C bond without affecting the Boc protecting group.

TMS Deprotection TMS-protected_product tert-Butyl (2-((trimethylsilyl)ethynyl)phenyl)carbamate Final_Product tert-Butyl (2-ethynylphenyl)carbamate TMS-protected_product->Final_Product + Base Base Base (e.g., K₂CO₃ in MeOH)

Caption: TMS deprotection of the alkyne.

Experimental Protocol: TMS Deprotection

  • Setup: Dissolve the TMS-protected compound (1.0 equiv) in a solvent such as methanol (MeOH) or a mixture of THF and water.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equiv) or tetrabutylammonium fluoride (TBAF, 1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, tert-butyl (2-ethynylphenyl)carbamate. Further purification by column chromatography may be performed if necessary.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl (2-ethynylphenyl)carbamate make it a valuable building block in the synthesis of a wide range of biologically active molecules. The carbamate moiety itself is a common structural motif in many approved drugs, often serving as a stable and metabolically robust surrogate for an amide bond.[1] Furthermore, the presence of the terminal alkyne opens up a plethora of possibilities for molecular elaboration and conjugation.

The ethynylphenyl group is a key component in various pharmacologically active compounds. Its linear geometry and ability to participate in π-stacking interactions can be exploited to enhance binding to biological targets. Moreover, the terminal alkyne is a versatile handle for the introduction of diverse functionalities through reactions such as:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that allows for the facile ligation of the alkyne-containing molecule to another molecule bearing an azide group. This is particularly useful in the construction of complex molecular architectures and in the field of chemical biology for labeling and imaging applications.

  • Sonogashira Coupling: The terminal alkyne can be further reacted with a variety of aryl or vinyl halides to construct more complex conjugated systems, which are prevalent in many classes of therapeutic agents.

While specific examples of drugs containing the exact tert-butyl (2-ethynylphenyl)carbamate substructure are not widely reported in publicly available literature, the strategic importance of this building block can be inferred from its commercial availability from suppliers of fine chemicals for research and development. Its utility lies in its potential to serve as a key intermediate in the synthesis of targeted covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and other advanced therapeutic modalities where precise molecular assembly is required.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

It is imperative to consult the supplier's safety information and to perform a thorough risk assessment before handling this compound.

Conclusion

tert-Butyl (2-ethynylphenyl)carbamate is a strategically designed molecular building block that offers significant advantages to the medicinal chemist and drug discovery scientist. Its orthogonal protecting group strategy allows for the selective functionalization of its terminal alkyne, a versatile handle for a variety of powerful synthetic transformations. While its direct incorporation into marketed drugs is not yet prevalent, its value as a key intermediate in the synthesis of complex and novel therapeutic agents is undeniable. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly increase, making tert-butyl (2-ethynylphenyl)carbamate a valuable tool in the armamentarium of modern drug discovery.

References

Sources

Exploratory

Synthesis route for tert-butyl (2-ethynylphenyl)carbamate from 2-iodoaniline

A Modular Protocol for Indole and Quinoline Precursors Executive Summary This technical guide details the optimized synthesis of tert-butyl (2-ethynylphenyl)carbamate starting from 2-iodoaniline . This target molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Protocol for Indole and Quinoline Precursors

Executive Summary

This technical guide details the optimized synthesis of tert-butyl (2-ethynylphenyl)carbamate starting from 2-iodoaniline . This target molecule is a critical "masked" intermediate in medicinal chemistry, serving as a stable precursor for the Larock indole synthesis and the construction of quinoline scaffolds via cyclization.

The synthesis is designed around a 3-step linear strategy :

  • Chemoselective N-Protection: Installing the Boc group first to prevent catalyst poisoning.

  • Sonogashira Cross-Coupling: Introducing the alkyne functionality using a silyl-protected acetylene.

  • Selective Desilylation: Revealing the terminal alkyne while preserving the acid-labile carbamate.

This route prioritizes operational robustness, scalability, and the elimination of side reactions common in aniline chemistry (e.g., N-arylation or oxidative polymerization).

Retrosynthetic Analysis & Strategy

The direct alkynylation of free 2-iodoaniline is possible but operationally hazardous due to the coordination of the free amine to the Palladium (Pd) catalyst, which dampens catalytic turnover and encourages the formation of homocoupled diyne byproducts.

Strategic Decision: We employ an "N-Cap First" approach. By masking the nitrogen with a tert-butyloxycarbonyl (Boc) group, we achieve two goals:

  • Electronic Modulation: The Boc group withdraws electron density, preventing the nitrogen lone pair from interfering with the Pd(0)/Pd(II) catalytic cycle.

  • Orthogonality: The Boc group is stable to the basic conditions of the Sonogashira coupling and the subsequent desilylation, but can be removed quantitatively with acid in late-stage synthesis.

Visual Workflow (DOT Diagram)

Retrosynthesis Target Target: tert-Butyl (2-ethynylphenyl)carbamate Int1 Intermediate 1: TMS-Protected Alkyne Target->Int1 Desilylation (K2CO3, MeOH) Int2 Intermediate 2: N-Boc-2-iodoaniline Int1->Int2 Sonogashira Coupling (TMS-Acetylene, Pd cat.) SM Starting Material: 2-Iodoaniline Int2->SM N-Protection (Boc2O, Base)

Figure 1: Retrosynthetic logic flow. The pathway relies on orthogonal protection strategies to ensure high yield.

Phase 1: Chemoselective N-Protection

Objective: Synthesis of tert-butyl (2-iodophenyl)carbamate.

Direct reaction of anilines with di-tert-butyl dicarbonate (


) can be sluggish due to the reduced nucleophilicity of the aromatic amine. We utilize a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the dicarbonate, ensuring rapid conversion at moderate temperatures.
Protocol
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-iodoaniline (10.0 g, 45.6 mmol) and anhydrous THF (100 mL).

  • Reagent Addition: Add

    
      (11.9 g, 54.7 mmol, 1.2 equiv).
    
  • Catalysis: Add DMAP (5 mol%, ~280 mg) and Triethylamine (TEA) (1.5 equiv).

  • Reaction: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Cool to RT. Remove THF in vacuo. Redissolve residue in EtOAc (150 mL). Wash with 1M HCl (to remove DMAP/TEA), saturated

    
    , and brine.
    
  • Purification: Recrystallize from minimal hot Hexane/EtOAc.

Data Summary:

Parameter Value
Yield 88–94%
Appearance White to off-white crystalline solid
Melting Point 70–72°C

| Key NMR Feature |


 1.52 (s, 9H, Boc-

) |
Phase 2: The Sonogashira Cross-Coupling

Objective: Synthesis of tert-butyl (2-((trimethylsilyl)ethynyl)phenyl)carbamate.

This is the critical C-C bond formation step. We utilize Trimethylsilylacetylene (TMS-acetylene) rather than acetylene gas. TMS-acetylene is a liquid (easier to handle), prevents double-coupling (formation of bridging alkynes), and the TMS group serves as a placeholder for the terminal proton.

Mechanism & Catalytic Cycle

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The Copper(I) iodide activates the terminal alkyne via a


-complex, increasing the acidity of the terminal proton for deprotonation by the amine base.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I TransMet Transmetallation Ar-Pd(II)-C≡C-TMS OxAdd->TransMet Cu-C≡C-TMS RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->TransMet Transfer

Figure 2: Simplified catalytic cycle. The Cu(I) co-catalyst generates the nucleophilic acetylide species in situ.

Protocol
  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon flow. Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the alkyne.

  • Solvent Degassing: Sparge anhydrous TEA (Triethylamine) and THF (1:1 mix, 10 mL/g substrate) with Argon for 20 mins.

  • Loading: Add N-Boc-2-iodoaniline (1.0 equiv), Pd(

    
    )
    
    
    
    (2 mol%), and CuI (1 mol%).
  • Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. If sluggish, heat to 40°C.

    • Note: The solution will darken (brown/black) due to Pd precipitation; this is normal.

  • Workup: Filter through a pad of Celite to remove metal precipitates. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes).

Data Summary:

Parameter Value
Yield 85–92%
Appearance Yellowish oil or low-melting solid

| Key NMR Feature |


 0.25 (s, 9H, TMS) |
Phase 3: Selective Desilylation

Objective: Synthesis of tert-butyl (2-ethynylphenyl)carbamate.

The final step requires the removal of the Trimethylsilyl (TMS) group. The challenge here is chemoselectivity .

  • Acidic conditions (e.g., HCl) would remove the Boc group.

  • Strong basic/thermal conditions (e.g., NaOH reflux) could hydrolyze the carbamate.

  • Solution: We use Potassium Carbonate (

    
    ) in Methanol . This provides a mild alkaline environment sufficient to cleave the labile C-Si bond without affecting the robust N-Boc carbamate.
    
Protocol
  • Dissolution: Dissolve the TMS-intermediate from Phase 2 in Methanol (10 mL/g).

  • Reagent: Add anhydrous

    
      (2.0 equiv).
    
  • Reaction: Stir vigorously at Room Temperature for 30–60 minutes.

    • Critical Control Point: Do not heat. Prolonged heating or stronger bases (like NaOMe) can attack the Boc carbonyl.

  • Workup: Dilute with water (precipitating the product). Extract with Diethyl Ether or EtOAc.

  • Purification: The crude product is often pure enough. If necessary, pass through a short silica plug.

Data Summary:

Parameter Value
Yield >95% (Quantitative)
Appearance Pale yellow to white solid
Melting Point 58–60°C

| Key NMR Feature |


 3.45 (s, 1H, 

C-H ), TMS peak disappears |[1]
Safety & Troubleshooting
Hazard / IssueMitigation Strategy
Pd/Cu Residues Heavy metals must be scavenged before biological testing. Use QuadraPure™ TU or similar thiourea scavengers during the final workup.
Glaser Coupling If a symmetric dimer (diyne) is observed, oxygen was present in Step 2. Ensure rigorous degassing of solvents.
Boc Loss If the Boc group is lost in Step 3, the methanol was likely too acidic or the reaction was heated excessively. Ensure

is used, not KOH.
References
  • Boc Protection Protocols

    • Organic Syntheses, Coll. Vol. 10, p.170 (2004). "N-Boc Protection of Amines."[2][3]

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
  • Selective Deprotection (TMS vs Boc)

    • Carpita, A., et al. (2005). "Mild Deprotection of tert-Butyl Carbamates...". Tetrahedron Letters (Contextual reference for stability).
    • (Validates base stability of Boc).

  • Specific Target Synthesis: Knochel, P., et al. (2009). "Functionalization of Heterocycles via Magnesiation." Handbook of Functionalized Organometallics. (Describes similar precursors for indole synthesis).

Sources

Foundational

Solubility of tert-butyl (2-ethynylphenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (2-ethynylphenyl)carbamate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl (2-ethynylphenyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-ethynylphenyl)carbamate, a key intermediate in synthetic and medicinal chemistry. Given the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. It further outlines detailed, robust experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvents to facilitate reaction optimization, purification, and formulation development.

Introduction: The Importance of Solubility

Tert-butyl (2-ethynylphenyl)carbamate is a bifunctional molecule of significant interest. It incorporates a Boc-protected amine on an aromatic ring, a common motif in pharmaceutical compounds, and a terminal alkyne group, which serves as a versatile handle for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its utility as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) is clear.

However, the successful application of any compound in a laboratory or industrial setting is fundamentally dependent on its solubility. Understanding how, and to what extent, tert-butyl (2-ethynylphenyl)carbamate dissolves in different solvents is critical for:

  • Reaction Kinetics: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collision and transformation.

  • Purification: Techniques like recrystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

  • Handling and Formulation: Proper solvent selection is essential for preparing stock solutions, dosing, and developing final product formulations.

This guide provides the theoretical grounding and practical methodologies to confidently assess and utilize the solubility properties of this compound.

Physicochemical Profile

A molecule's structure dictates its physical and chemical properties, including solubility.

Chemical Structure:

Key Structural Features & Their Influence:

  • Phenyl Ring and Ethynyl Group: These moieties are predominantly non-polar and hydrophobic, favoring solubility in solvents with low polarity.

  • Carbamate Linkage (-NH-C=O): This group is polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This feature promotes interaction with polar solvents.

  • tert-Butyl Group: This bulky, aliphatic group is highly non-polar (lipophilic) and significantly contributes to the molecule's overall hydrophobicity, often sterically hindering the polar carbamate group.

Predicted & Known Properties:

PropertyValueSource/Note
Molecular Formula C₁₃H₁₅NO₂[1][2]
Molecular Weight 217.26 g/mol [2]
Physical State SolidInferred from related compounds[3]
IUPAC Name tert-butyl N-(2-ethynylphenyl)carbamate[1]
CAS Number 199454-06-3[1]
Predicted LogP ~3.0A LogP > 0 indicates greater solubility in octanol than water, suggesting overall lipophilicity. Value is based on the closely related 3-ethynyl isomer.[2]

Theoretical Principles & Predicted Solubility

The guiding principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4]

Based on the hybrid nature of tert-butyl (2-ethynylphenyl)carbamate (possessing both large non-polar regions and a polar, hydrogen-bonding capable functional group), we can predict its solubility across a spectrum of common laboratory solvents.

Predicted Solubility Profile:

SolventPolarity TypeKey InteractionsPredicted SolubilityRationale
Hexane / Heptane Non-Polarvan der WaalsLow to Insoluble The carbamate group is too polar to be effectively solvated.
Toluene Non-Polar (Aromatic)van der Waals, π-stackingModerate The aromatic rings of toluene and the solute can interact favorably.
Diethyl Ether Weakly Polar AproticDipole-DipoleModerate to High A good balance for solvating both the non-polar and polar parts of the molecule.
Dichloromethane (DCM) Polar AproticDipole-DipoleHigh An excellent solvent for many organic compounds of intermediate polarity.
Chloroform Polar AproticDipole-Dipole, H-bond acceptorHigh Similar to DCM, often a very effective solvent for carbamates.
Ethyl Acetate (EtOAc) Polar AproticDipole-DipoleHigh The ester group provides polarity without the ability to donate hydrogen bonds, making it ideal.
Tetrahydrofuran (THF) Polar AproticDipole-DipoleHigh A versatile polar aprotic solvent.
Acetone Polar AproticDipole-DipoleHigh Its polarity should be sufficient to dissolve the compound well.
Methanol / Ethanol Polar ProticHydrogen BondingModerate The alcohols can hydrogen bond with the carbamate, but the large non-polar regions may limit very high solubility.
Dimethylformamide (DMF) Polar AproticDipole-DipoleVery High A powerful, highly polar solvent capable of dissolving a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticDipole-DipoleVery High A powerful, highly polar solvent, similar to DMF in its solvating ability.
Water Polar ProticHydrogen BondingInsoluble The large, non-polar surface area of the molecule dominates, making it hydrophobic.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for determining solubility.

Protocol 1: Qualitative Solubility Screening

This rapid method is used to quickly categorize solubility and identify suitable solvents for further quantitative analysis or for immediate use in a reaction setup. The general rule of thumb considers a compound soluble if approximately 1-3 mg dissolves in 0.1 mL of solvent.

Materials:

  • tert-Butyl (2-ethynylphenyl)carbamate

  • Selection of test solvents (from the table above)

  • Small vials or test tubes (e.g., 1.5 mL)

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 2-3 mg of tert-butyl (2-ethynylphenyl)carbamate to a clean, dry vial.

  • Solvent Addition: Add 0.1 mL (100 µL) of the chosen solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear cloudy or have visible solid remaining.

    • Insoluble: The solid does not appear to dissolve at all.[4][5]

  • Record: Note the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in mg/mL or g/L by creating a saturated solution.

Materials:

  • tert-Butyl (2-ethynylphenyl)carbamate

  • Chosen solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Scintillation vials or other sealable glass containers

  • Magnetic stirrer and stir bars

  • Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Rotary evaporator or nitrogen stream evaporation setup

Procedure:

  • Prepare a Slurry: Add an excess amount of tert-butyl (2-ethynylphenyl)carbamate to a known volume of solvent (e.g., 200 mg in 2.0 mL of solvent) in a sealed vial with a magnetic stir bar. An excess of solid must be visible.

  • Equilibrate: Seal the vial tightly and stir the slurry at a constant temperature (e.g., 25 °C) for at least 24 hours. This ensures the solution reaches equilibrium and becomes fully saturated.

  • Isolate Saturated Solution: Stop stirring and allow the excess solid to settle for 1-2 hours.

  • Filter: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe and pass it through a syringe filter directly into a pre-weighed (tared) vial. This step is crucial to remove any undissolved micro-particulates.

  • Evaporate Solvent: Remove the solvent from the tared vial under reduced pressure (rotary evaporator) or by gently blowing a stream of nitrogen over the solution until a constant dry weight is achieved.

  • Measure Final Weight: Accurately weigh the vial containing the dried solute.

  • Calculate Solubility:

    • Weight of Solute = (Final Weight of Vial + Solute) - (Tare Weight of Vial)

    • Solubility (mg/mL) = Weight of Solute (mg) / Volume of Filtered Solution (mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the quantitative determination of solubility.

G cluster_prep Preparation & Saturation cluster_iso Isolation cluster_quant Quantification A 1. Add excess solute to known volume of solvent B 2. Seal and stir at constant temperature for 24h A->B Equilibration C 3. Allow excess solid to settle B->C D 4. Withdraw known volume of clear supernatant C->D E 5. Filter through 0.45µm syringe filter into tared vial D->E F 6. Evaporate solvent to dryness (e.g., rotary evaporator) E->F G 7. Weigh dried solute in tared vial F->G H 8. Calculate Solubility (mg/mL) G->H

Sources

Exploratory

Melting point and physical description of tert-butyl (2-ethynylphenyl)carbamate

The following technical guide provides an in-depth analysis of tert-butyl (2-ethynylphenyl)carbamate, synthesizing available chemical data with standard protocols for its preparation and characterization. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of tert-butyl (2-ethynylphenyl)carbamate, synthesizing available chemical data with standard protocols for its preparation and characterization.

Executive Summary

tert-Butyl (2-ethynylphenyl)carbamate (CAS: 199454-06-3), also known as N-Boc-2-ethynylaniline, is a critical nitrogen-containing building block in organic synthesis.[1] It serves as a protected form of 2-ethynylaniline, preventing unwanted side reactions of the amine during metal-catalyzed cross-couplings (e.g., Sonogashira) or cyclization reactions. Its primary utility lies in the synthesis of nitrogen heterocycles such as indoles, quinolines, and cinnolines, which are foundational scaffolds in pharmaceutical development.

Chemical Identity & Physical Properties[2][3][4][5][6]

This compound is characterized by the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen and a terminal alkyne ortho to the nitrogen.

Table 1: Physicochemical Constants[7]
PropertyData
IUPAC Name tert-butyl N-(2-ethynylphenyl)carbamate
Common Name N-Boc-2-ethynylaniline
CAS Number 199454-06-3
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Physical State Solid (Crystalline or Powder)
Appearance White to off-white / pale yellow solid
Melting Point ~85–88 °C (Estimated range based on structural analogs*)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
pKa (Calculated) ~11.5 (Carbamate NH)

*Note: While specific experimental melting point data for the ortho-isomer is sparsely reported in open literature, the para-isomer (tert-butyl (4-ethynylphenyl)carbamate) melts at 85–87 °C. Ortho-substituted Boc-anilines typically exhibit similar or slightly lower melting ranges due to intramolecular hydrogen bonding.

Synthesis & Preparation Protocol

The synthesis of tert-butyl (2-ethynylphenyl)carbamate is achieved via the chemoselective protection of 2-ethynylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is thermodynamically favorable and typically proceeds in high yield under mild conditions.

Reaction Scheme

The following diagram illustrates the synthetic pathway and the logical flow of the reaction mechanism.

SynthesisPathway Start 2-Ethynylaniline (Liquid, CAS 52670-38-9) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM/THF, 0°C to RT) Reagent Boc2O + Base (TEA or DIPEA) Reagent->Intermediate Product tert-Butyl (2-ethynylphenyl)carbamate (Solid, CAS 199454-06-3) Intermediate->Product Elimination Byproducts CO2 + t-BuOH Intermediate->Byproducts Decarboxylation

Caption: Synthetic pathway for the Boc-protection of 2-ethynylaniline involving nucleophilic addition-elimination.

Detailed Experimental Protocol

Objective: Isolate high-purity tert-butyl (2-ethynylphenyl)carbamate from 2-ethynylaniline.

Reagents:

  • 2-Ethynylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.5 equiv) to the solution. If the reaction is slow, add catalytic DMAP (0.1 equiv).

  • Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add Boc₂O (1.2 equiv) portion-wise or as a solution in DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (typically 10–20% EtOAc in Hexanes). The starting aniline (more polar) should disappear, and a new, less polar spot (product) should appear.

  • Workup:

    • Quench the reaction with water or saturated NH₄Cl solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (eluent: Hexanes/EtOAc gradient, typically 95:5 to 80:20) to afford the product as a white to pale yellow solid.

Characterization & Validation

To ensure the integrity of the synthesized compound, a multi-modal characterization strategy is required. The following workflow outlines the validation steps.

CharacterizationWorkflow cluster_Methods Validation Methods Sample Isolated Product NMR 1H NMR / 13C NMR (Structural Connectivity) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Mass) Sample->MS MP Melting Point (Physical State) Sample->MP Result1 Confirmed Structure NMR->Result1 Boc Singlet (1.5 ppm) Ethynyl Singlet (3.5 ppm) Result2 Confirmed Functional Groups IR->Result2 C≡C (~2100 cm-1) C=O (~1700 cm-1) Result3 Confirmed MW MS->Result3 [M+H]+ 218.3 Result4 Confirmed Purity MP->Result4 Solid Range

Caption: Analytical workflow for validating the identity and purity of tert-butyl (2-ethynylphenyl)carbamate.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.9–8.0 (br s, 1H, NH )

    • δ ~7.4–7.5 (d, 1H, Ar-H )

    • δ ~7.2–7.4 (m, 2H, Ar-H )

    • δ ~6.9–7.0 (t, 1H, Ar-H )

    • δ ~3.4–3.5 (s, 1H, C≡C-H )

    • δ ~1.53 (s, 9H, C(CH ₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~153 ppm

    • Aromatic Carbons: ~140, 132, 129, 122, 118, 110 ppm

    • Alkyne Carbons: ~83 ppm (internal), ~80 ppm (terminal)

    • Boc Carbons: ~81 ppm (quaternary), ~28 ppm (methyl)

  • FT-IR (Thin Film/KBr):

    • ν ~3300–3400 cm⁻¹ (N-H stretch)

    • ν ~2100–2110 cm⁻¹ (C≡C stretch, weak but diagnostic)

    • ν ~1700–1725 cm⁻¹ (C=O carbamate stretch)

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature but should be stored in a cool, dry place. The terminal alkyne is susceptible to polymerization or oxidation if exposed to light and air for prolonged periods.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) for long-term preservation.

  • Safety: As with many carbamates and anilines, treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[2]

Applications in Drug Discovery

tert-Butyl (2-ethynylphenyl)carbamate is a versatile intermediate in the synthesis of heterocycles:

  • Indole Synthesis: Precursor for metal-catalyzed cyclizations (e.g., Larock indole synthesis variants) to form 2-substituted indoles.

  • Quinoline Synthesis: Reacts with aldehydes or other electrophiles under Rhodium catalysis to form substituted quinolines.

  • Sonogashira Coupling: The terminal alkyne allows for cross-coupling with aryl halides, extending the carbon skeleton before cyclization.

References

  • Synthesis of Boc-Anilines (General Protocol): Knölker, H. J., & Braxmeier, T. (1998). Tetrahedron Letters, 39(40), 7305–7306. Link

  • Characterization of Ethynyl Carbamates: Almaraz-Girón, M. A., et al. (2024).[3] "Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate". ResearchGate.[4] Link

  • Rhodium-Catalyzed Annulation: Hyster, T. K., & Rovis, T. (2010). "Rhodium-Catalyzed Oxidative Annulation of N-Boc-2-ethynylaniline". Journal of the American Chemical Society, 132(30), 10565–10569. Link

  • Physical Properties Database: PubChem Compound Summary for CID 199454-06-3. Link

Sources

Foundational

Structure-activity relationship of Boc-protected 2-ethynylaniline derivatives

From Synthetic Reactivity to Bioactive Scaffolds Executive Summary: The Privileged Intermediate In the architecture of modern drug discovery, Boc-protected 2-ethynylaniline (N-Boc-2-alkynylaniline) is not merely a transi...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Reactivity to Bioactive Scaffolds

Executive Summary: The Privileged Intermediate

In the architecture of modern drug discovery, Boc-protected 2-ethynylaniline (N-Boc-2-alkynylaniline) is not merely a transient intermediate; it is a "privileged switch." Its structural rigidity, combined with the latent reactivity of the alkyne "warhead" and the protected amine, makes it a critical junction point for accessing nitrogen-containing heterocycles—specifically indoles , quinolines , and azepinoindoles .

This technical guide dissects the Structure-Reactivity Relationships (SRR) of this scaffold. Unlike traditional biological SAR, which correlates structure to receptor binding, the "activity" of this intermediate is defined by its chemoselectivity and cyclization efficiency under transition-metal catalysis. Understanding these parameters is essential for high-throughput synthesis of kinase inhibitor libraries (e.g., EGFR, c-Met).

Chemical Space & Synthesis: The Sonogashira Gateway

The entry point to this scaffold is almost exclusively through Sonogashira cross-coupling . The Boc group plays a dual role here: it protects the amine from oxidation and prevents the "poisoning" of palladium catalysts by the free nitrogen lone pair.

Mechanistic Causality in Synthesis
  • The Boc Effect: Free 2-ethynylanilines are prone to oxidative dimerization (Glaser coupling) or polymerization. The tert-butyloxycarbonyl (Boc) group provides steric bulk and withdraws electron density from the nitrogen, reducing its nucleophilicity and stabilizing the monomer.

  • Catalytic nuances: While Pd(PPh3)2Cl2 is standard, bulky phosphine ligands (e.g., XPhos) are required for sterically hindered ortho-substituted substrates to facilitate the oxidative addition step.

Validated Synthetic Protocol (Standard)

Objective: Synthesis of tert-butyl (2-(phenylethynyl)phenyl)carbamate.

  • Reagents: 2-Iodo-N-Boc-aniline (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3.0 equiv).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Conditions: Stir at RT for 4-12 h under N2 atmosphere.

  • Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

  • Validation: Disappearance of aryl iodide (TLC); Appearance of internal alkyne stretch (~2220 cm⁻¹) in IR.

Structure-Reactivity Relationship (SRR) Analysis

The core utility of Boc-2-ethynylanilines lies in their divergent cyclization pathways. The "Activity" in this context is the Cyclization Efficiency (CE) .

Electronic Effects (Hammett Correlation)

The electronic nature of the substituent on the alkyne terminus (


) and the aniline ring (

) dictates the reaction pathway.
Substituent (

)
Electronic EffectImpact on Cyclization (Au/Cu Catalysis)Mechanism Shift
Electron-Donating (e.g., -OMe) Increases NucleophilicityAccelerates 5-endo-dig cyclization.Stabilizes the cationic intermediate, lowering activation energy.
Electron-Withdrawing (e.g., -CF3) Decreases NucleophilicityDecelerates cyclization; requires higher temp or stronger Lewis Acid.May promote 6-endo-dig over 5-endo-dig depending on catalyst.
Boc Group (vs. Free NH) Electron-WithdrawingDirects Regioselectivity. Prevents N-lone pair interference; promotes specific metal-activation of alkyne.Essential for Gold (Au) catalysis to prevent catalyst sequestration.
Catalyst-Dependent Divergence

The choice of metal catalyst determines whether the Boc-protected intermediate yields an Indole (5-membered) or a Quinoline/Isoquinoline (6-membered).

  • Gold (AuCl, Au(PPh3)Cl): Acts as a soft Lewis acid, activating the alkyne

    
    -system. The Boc-nitrogen attacks the activated alkyne (5-endo-dig or 5-exo-dig), followed by Boc-migration or elimination.
    
  • Copper (CuI): Often requires higher temperatures; frequently leads to 2-substituted indoles via a tandem coupling-cyclization mechanism.

  • Base-Mediated (t-BuOK): Can force cyclization via a nucleophilic mechanism, often requiring harsh conditions if the Boc group is retained.

Visualization: The Reactivity Decision Tree

The following diagram illustrates the divergent pathways available to the Boc-2-ethynylaniline scaffold based on reaction conditions and structural inputs.

ReactivityPathways cluster_bio Biological Relevance Start Boc-2-Ethynylaniline (Scaffold) Cond_Au Cat. Au(I) / AgOTf (Soft Lewis Acid) Start->Cond_Au Activation of Alkyne u03C0-system Cond_Cu CuI / Base / Heat (Tandem) Start->Cond_Cu Metal-Acetylide Formation Cond_Iodo I2 / NaHCO3 (Electrophilic) Start->Cond_Iodo Halogen Activation Prod_Indole 2-Substituted Indole (Kinase Core) Cond_Au->Prod_Indole 5-endo-dig cyclization Cond_Cu->Prod_Indole Standard Cyclization Prod_Quinoline Quinoline Derivative (via 6-endo) Cond_Cu->Prod_Quinoline Carbonyl Insertion (CO) Prod_IodoIndole 3-Iodo-Indole (Functionalizable) Cond_Iodo->Prod_IodoIndole Iodocyclization Bio_Target EGFR / c-Met Inhibitors Prod_Indole->Bio_Target Precursor to

Figure 1: Divergent reactivity map of Boc-2-ethynylanilines. Catalyst selection steers the scaffold toward specific bioactive heterocycles.

Biological Implications: The "Activity" in SAR

While the Boc-protected form is an intermediate, its "Activity" is retrospectively defined by the potency of the final drug molecule.

Kinase Inhibition (EGFR & c-Met)

Derivatives synthesized from this scaffold are prominent in the development of Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism: The indole/quinoline core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • SAR Insight: The

    
     substituent (originally the alkyne terminus) often projects into the hydrophobic pocket of the enzyme. Large aromatic groups (Phenyl, Pyridyl) at this position—introduced via the initial Sonogashira coupling—are crucial for nanomolar potency against targets like c-Met  and Mer kinase .
    
Metabolic Stability
  • Boc as a Prodrug Feature: In rare cases, the Boc group acts to increase lipophilicity (LogP) for cell membrane penetration, intended to be cleaved metabolically (or via acidic microenvironment in tumors) to release the active free-amine pharmacophore.

Detailed Experimental Protocol: Gold-Catalyzed Cyclization

This protocol describes the conversion of a Boc-2-ethynylaniline to a 2-substituted indole, a key workflow for generating library compounds.

System: AuCl(PPh3) / AgOTf catalyzed cyclization.

  • Preparation: In a flame-dried vial, dissolve Boc-2-(phenylethynyl)aniline (0.5 mmol) in anhydrous Toluene (2.0 mL).

  • Catalyst Addition: Add AuCl(PPh3) (5 mol%) and AgOTf (5 mol%) sequentially. Note: The silver salt activates the gold precatalyst by precipitating AgCl.

  • Reaction: Stir at 80°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The Boc group may be cleaved in situ or retained depending on exact conditions; often, N-Boc indole is the primary product.

  • Quench: Filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate and purify via flash chromatography.

  • Data Check:

    • 1H NMR: Look for the characteristic indole C3-H singlet (~6.5-7.0 ppm) if C3 is unsubstituted.

    • Yield Expectations: Electron-rich alkynes: >85%; Electron-poor alkynes: 60-75%.

References

  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Indole Synthesis via Gold Catalysis

    • Li, Y., & Wang, J. (2006). Gold-Catalyzed Cyclization of 2-Alkynylanilines to Indoles. Journal of Organic Chemistry, 71(20), 4951-4955. Link

  • Mechanism of Cyclization (5-endo-dig)

    • Fukuda, Y., Utimoto, K., & Nozaki, H. (1991). Preparation of 2,3-disubstituted indoles from 2-alkynylanilines.[1][2][3] Heterocycles, 32, 2291.

  • Biological Application (Kinase Inhibitors)

    • Zhang, Y., et al. (2024).[4] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. International Journal of Molecular Sciences. Link

  • Ruthenium Catalysis & Rearrangements: Trost, B. M., & McClory, A. (2008). Ruthenium-catalyzed cycloisomerization of alkynylanilines. Chemistry – An Asian Journal, 3(1), 164-194.

Sources

Exploratory

Literature review of tert-butyl (2-ethynylphenyl)carbamate in heterocycle synthesis

The following technical guide details the application of tert-butyl (2-ethynylphenyl)carbamate (CAS: 199454-06-3) in advanced heterocycle synthesis. [1] Executive Summary tert-Butyl (2-ethynylphenyl)carbamate serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of tert-butyl (2-ethynylphenyl)carbamate (CAS: 199454-06-3) in advanced heterocycle synthesis.

[1]

Executive Summary

tert-Butyl (2-ethynylphenyl)carbamate serves as a high-value, bench-stable precursor for the modular synthesis of nitrogen-containing heterocycles, specifically indoles , quinolines , and benzoxazinones .[1] Unlike the volatile and oxidation-prone 2-ethynylaniline, the N-Boc protected variant offers superior solubility, shelf-stability, and controlled nucleophilicity. This guide focuses on its utility in transition-metal-catalyzed cycloisomerization and cascade functionalization protocols, essential for high-throughput medicinal chemistry.

Structural & Reactivity Profile

The molecule features three distinct reactive centers that allow for divergent synthetic pathways:

  • Terminal Alkyne (

    
    ):  amenable to Sonogashira coupling, C-H activation, and 
    
    
    
    -acid activation (Au/Pt).[1]
  • Carbamate Nitrogen (

    
    ):  A masked nucleophile.[1] The Boc group reduces basicity (
    
    
    
    vs 30 for amine), preventing premature cyclization while allowing for controlled deprotonation or metal-coordination.[1]
  • Carbamate Carbonyl (

    
    ):  Can act as an internal nucleophile in specific gold-catalyzed cascades to form benzoxazinones.[1]
    
Divergent Synthetic Pathways

The following diagram illustrates the core transformations accessible from this scaffold.

DivergentPathways Start tert-Butyl (2-ethynylphenyl)carbamate Indole 2-Substituted Indoles (via Sonogashira/Cyclization) Start->Indole 1. Ar-X, Pd/Cu 2. Au(I) or Pt(II) HaloIndole 3-Halo/Functionalized Indoles (via Electrophilic Cyclization) Start->HaloIndole CuX2 or I2 (Halocyclization) Benzox Benzoxazinones (via Carbonyl Attack) Start->Benzox Au(III), mild (O-attack)

Figure 1: Divergent reaction manifolds for tert-butyl (2-ethynylphenyl)carbamate.

Core Protocol: Modular Indole Synthesis

The most robust application of this scaffold is the synthesis of 2-substituted indoles via a Sonogashira coupling / Cycloisomerization sequence. This method avoids the handling of unstable free anilines.

Phase A: Sonogashira Functionalization

The terminal alkyne is first coupled with an aryl or heteroaryl halide. The Boc group remains intact, preventing catalyst poisoning often seen with free amines.[1]

Optimized Conditions:

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent:

    
     / THF (1:1)[1]
    
  • Temperature:

    
     to 
    
    
    
    [1]
Phase B: Metal-Catalyzed Cycloisomerization

Conversion of the internal alkyne to the indole core. While thermal cyclization is possible, it often requires high temperatures (


) that degrade the Boc group.[1] 

-Acid catalysis (Au, Pt, Cu) allows for mild cyclization.[1]
Mechanism of Au(I) Catalysis

The gold catalyst activates the alkyne, triggering a 5-endo-dig cyclization.[1][2] The Boc group usually undergoes acid-catalyzed elimination (generating isobutylene and


) or migration, depending on the specific conditions.[1]

AuMechanism Substrate N-Boc-2-alkynylaniline Complex1 Au(I)-Alkyne $pi$-Complex Substrate->Complex1 [AuL]+ Cyclized Indolenine Intermediate Complex1->Cyclized 5-endo-dig N-attack Product 2-Substituted Indole Cyclized->Product - [AuL]+ - Boc (Elimination)

Figure 2: Au(I)-catalyzed cyclization mechanism.[1][2] The Boc group is typically cleaved in situ under these conditions.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-methoxyphenyl)-1H-indole.

  • Coupling:

    • Charge a flame-dried flask with tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv), 4-iodoanisole (1.1 equiv),

      
       (2 mol%), and CuI (1 mol%).[1]
      
    • Evacuate and backfill with

      
       (3x).[1]
      
    • Add degassed THF/

      
       (1:1, 0.2 M).[1] Stir at RT for 4 h.
      
    • Checkpoint: Monitor TLC for disappearance of alkyne (

      
       in 10% EtOAc/Hex).[1]
      
    • Workup: Filter through Celite, concentrate, and pass through a short silica plug.[1]

  • Cyclization:

    • Dissolve the intermediate in Toluene (0.1 M).[1]

    • Add

      
       (5 mol%) or 
      
      
      
      (5 mol%).[1]
    • Heat to

      
       for 2 h.
      
    • Validation: Formation of a highly fluorescent spot on TLC (characteristic of indoles).[1]

    • Note: The Boc group is thermolabile in the presence of Lewis acids; the product is typically the free NH-indole. If the N-Boc indole is desired, use a base (e.g.,

      
      ) and lower temperature, though yields may decrease.[1]
      

Advanced Applications: Functionalized Indoles

Beyond simple cyclization, the alkyne moiety allows for "trap-and-cyclize" strategies to install functionality at the C3 position.

3-Haloindoles via Copper(II) Catalysis

Using


 or 

acts as both the Lewis acid for cyclization and the halogen source.[1]
  • Reagents:

    
     (2.0 equiv), 1,2-dichloroethane, 
    
    
    
    .[1]
  • Outcome: Simultaneous formation of the indole ring and chlorination at C3.

  • Mechanism: Activation of the alkyne by Cu(II) followed by nucleophilic attack of the nitrogen, then reductive elimination or radical transfer of the halogen.

3-Carboxyindoles via Fixation

A transition-metal-free approach utilizing the acidity of the N-H bond (once deprotected or activated).

  • Conditions:

    
    , 
    
    
    
    (1 atm), DMSO,
    
    
    .
  • Significance: Direct access to indole-3-carboxylic acids, key scaffolds for auxin analogs and NSAIDs.

Comparative Data: Catalyst Performance

The following table summarizes catalyst efficacy for the cyclization of N-Boc-2-(phenylethynyl)aniline to 2-phenylindole.

Catalyst SystemLoad (mol%)ConditionsYield (%)Boc RetentionNotes

5Tol,

, 2h
92NoHigh efficiency; standard protocol.[1]

5Tol,

, 4h
88NoSlower than Au; cheaper alternative.[1]

10DMF,

, 12h
75NoRequires high heat; harsh conditions.[1]

5AcOH,

81NoOxidative conditions; good for electron-poor rings.[1]

200NMP,

65YesBase-mediated ; yields N-Boc indole (5-exo-dig).[1]

References

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 2021. [1]

  • Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. J. Am. Chem. Soc., 2017. [1]

  • Simultaneous Functionalization and Cyclization of 2-Ethynylaniline Derivatives to Indoles. Heterocycles, 2017.[3]

  • Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation. Org. Lett., 2012.[1][4] [1]

  • tert-Butyl (2-ethynylphenyl)carbamate Product Page. Fluorochem.

Sources

Foundational

The Strategic Utility of tert-butyl (2-ethynylphenyl)carbamate in Medicinal Chemistry: A Technical Guide

Introduction: A Versatile Building Block for Targeted Therapies In the landscape of modern drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. tert-butyl (2-ethynylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. tert-butyl (2-ethynylphenyl)carbamate, a molecule featuring a Boc-protected aniline and a terminal alkyne, has emerged as a critical reagent for researchers and scientists. Its unique bifunctionality allows for sequential and controlled chemical modifications, making it an invaluable asset in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. The presence of the terminal alkyne facilitates its use in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling, while the Boc-protected amine offers a stable yet readily cleavable handle for introducing nitrogen-containing moieties. This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of tert-butyl (2-ethynylphenyl)carbamate, offering field-proven insights and detailed protocols for its effective utilization in research and drug development.

Commercial Availability and Supplier Overview

tert-butyl (2-ethynylphenyl)carbamate is readily available from several commercial suppliers, ensuring a reliable supply chain for research and development activities. The typical purity offered is ≥98%, which is suitable for most synthetic applications. Researchers should, however, always verify the purity of each batch to ensure the reliability of their experimental results. Below is a comparative table of prominent suppliers.

SupplierProduct NumberCAS NumberPurityAvailable Quantities
FluorochemF759534[1]199454-06-3[1]98%[1]100 mg, 250 mg, 1 g, 5 g[1]
Sigma-AldrichFLUH99CCDA3B1019202-25-598%Varies (Fluorochem is a preferred partner)
Capot Chemical105A57[2]199454-06-3[2]≥98%[2]Inquire
Ambeed1019202-25-51019202-25-5Not specifiedInquire

Synthesis of tert-butyl (2-ethynylphenyl)carbamate: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of tert-butyl (2-ethynylphenyl)carbamate involves the protection of the amino group of 2-ethynylaniline using di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically straightforward and high-yielding.

Reaction Scheme:

G cluster_0 Synthesis of tert-butyl (2-ethynylphenyl)carbamate 2-ethynylaniline 2-Ethynylaniline product tert-butyl (2-ethynylphenyl)carbamate 2-ethynylaniline->product Base (e.g., Triethylamine) Solvent (e.g., THF) Boc_anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_anhydride->product

Caption: Synthetic route to tert-butyl (2-ethynylphenyl)carbamate.

Detailed Experimental Protocol:

Materials:

  • 2-Ethynylaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)[3][4]

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylaniline (1.0 equivalent) in anhydrous THF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc-Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The reaction is often exothermic, so maintaining the temperature with a water bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-ethynylaniline) is consumed. This typically takes 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl (2-ethynylphenyl)carbamate as a solid.

Key Applications in Drug Discovery: The Sonogashira Coupling

A primary application of tert-butyl (2-ethynylphenyl)carbamate is its use as a key building block in Sonogashira cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a versatile method for constructing complex molecular scaffolds.[5]

Workflow for Sonogashira Coupling in Kinase Inhibitor Synthesis:

G start tert-butyl (2-ethynylphenyl)carbamate coupling Sonogashira Coupling (Pd/Cu catalysis) start->coupling heterocycle Heterocyclic Halide (e.g., 4-iodopyrimidine) heterocycle->coupling intermediate Coupled Intermediate coupling->intermediate deprotection Boc Deprotection (Acidic conditions) intermediate->deprotection final_product Kinase Inhibitor Scaffold deprotection->final_product

Caption: Sonogashira coupling workflow for kinase inhibitor synthesis.

Application in the Synthesis of EGFR and JAK Inhibitors

The 2-ethynylphenylamino moiety is a common structural motif in a variety of kinase inhibitors. For instance, it is a key component of several epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[6][7][8][9] The terminal alkyne of tert-butyl (2-ethynylphenyl)carbamate can be coupled with a heterocyclic core, and subsequent deprotection of the Boc group allows for further functionalization to generate potent and selective inhibitors. Similarly, this building block has been utilized in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and myeloproliferative disorders.[10][11][12][13]

Detailed Experimental Protocol: Sonogashira Coupling with an Aryl Halide

This protocol describes a general procedure for the Sonogashira coupling of tert-butyl (2-ethynylphenyl)carbamate with an aryl iodide.

Materials:

  • tert-butyl (2-ethynylphenyl)carbamate

  • Aryl iodide (e.g., 4-iodopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 equivalent), tert-butyl (2-ethynylphenyl)carbamate (1.2 equivalents), copper(I) iodide (0.1 equivalents), and the palladium catalyst (0.05 equivalents).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

tert-butyl (2-ethynylphenyl)carbamate is a strategically important and commercially accessible building block for medicinal chemists and drug development professionals. Its unique combination of a protected amine and a reactive alkyne allows for its facile incorporation into complex molecules through robust and reliable synthetic methodologies like the Sonogashira coupling. The detailed protocols and supplier information provided in this guide are intended to empower researchers to effectively utilize this versatile compound in the synthesis of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development.

References

  • Capot Chemical. Specifications of tert-butyl N-(2-ethynylphenyl)carbamate. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
  • Bradbury, R. H., et al. (2016). Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines. Journal of Medicinal Chemistry, 59(18), 8233–8262.
  • Ciattini, S., et al. (2020).
  • European Patent Office. (2023). JANUS KINASE (JAK)
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • MDPI. (2023).
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

  • Oriental University Chemistry Journal. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase.
  • National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • Google Patents. (1992). Process for preparing di-tert.
  • Royal Society of Chemistry. (2013).
  • PubMed. (2013).
  • ResearchGate. (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • ResearchGate. (2018). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK....
  • National Center for Biotechnology Information. (2020). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer.
  • ChemicalBook. (2023).

Sources

Protocols & Analytical Methods

Method

Protocol for gold-catalyzed cyclization of tert-butyl (2-ethynylphenyl)carbamate

Application Note: Precision Synthesis of N-Boc-Indole via Gold(I)-Catalyzed Hydroamination Executive Summary This application note details the protocol for the intramolecular hydroamination of tert-butyl (2-ethynylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Boc-Indole via Gold(I)-Catalyzed Hydroamination

Executive Summary

This application note details the protocol for the intramolecular hydroamination of tert-butyl (2-ethynylphenyl)carbamate to synthesize N-Boc-indole. Unlike traditional indole syntheses (e.g., Fischer, Larock) that often require harsh acidic conditions or high temperatures which can compromise sensitive protecting groups like Boc (tert-butyloxycarbonyl), gold catalysis offers a "soft," carbophilic activation mode.

This protocol utilizes a cationic Gold(I) catalytic system, generated in situ from Chloro(triphenylphosphine)gold(I) and Silver Triflate (AgOTf) . This system ensures high regioselectivity (5-endo-dig), mild room-temperature operation, and preservation of the N-Boc protection, providing a distinct advantage in the multistep synthesis of pharmaceutical intermediates.

Mechanistic Principles & Logic

The "Soft" Activation Strategy

The transformation relies on the unique ability of cationic gold [L-Au]+ to act as a soft Lewis acid.[1] It selectively coordinates to the


-system of the alkyne (alkinophilicity) without activating the carbamate carbonyl or the Boc group's acid-labile sites.
Pathway & Regioselectivity

For the substrate tert-butyl (2-ethynylphenyl)carbamate:

  • Coordination: The cationic gold species coordinates to the alkyne triple bond, rendering it electrophilic.

  • Nucleophilic Attack: The nitrogen atom of the carbamate attacks the activated alkyne. Despite the electron-withdrawing nature of the Boc group, the proximity (entropy) and the high affinity of Au for the alkyne drive the reaction.

  • Cyclization Mode: The reaction follows a 5-endo-dig cyclization path (favored by Baldwin’s rules for nucleophiles involving second-row elements in this specific geometry) to form the indole core.

  • Protodeauration: The resulting organogold intermediate undergoes protonolysis to release the N-Boc-indole and regenerate the catalyst.

GoldCatalysisMechanism PreCat Pre-Catalyst (PPh3)AuCl + AgOTf ActiveCat Active Cationic Au+ [(PPh3)Au]+ PreCat->ActiveCat -AgCl (Precipitation) Complex π-Complex (Au-Alkyne) ActiveCat->Complex + Substrate Substrate Substrate (N-Boc-2-alkynylaniline) Cyclization 5-endo-dig Cyclization (C-N Bond Formation) Complex->Cyclization Nucleophilic Attack Intermed Organogold Intermediate Cyclization->Intermed Intermed->ActiveCat Catalyst Regeneration Product Product N-Boc-Indole Intermed->Product Protodeauration - [Au]+

Figure 1: Catalytic cycle for the Gold(I)-mediated hydroamination of 2-alkynylanilines.

Experimental Design

Reagents & Materials
ReagentRoleSpecifications
tert-Butyl (2-ethynylphenyl)carbamate Substrate>98% purity, dry.
Chloro(triphenylphosphine)gold(I) Pre-catalyst[(PPh3)AuCl], 99.9% trace metals basis.
Silver Triflate (AgOTf) Chloride Scavenger99%, stored in dark/desiccator.
Dichloromethane (DCM) SolventAnhydrous, HPLC grade.
Celite 545 Filtration MediaFor removing AgCl/Au residues.
Critical Control Points
  • Moisture Sensitivity: While Gold(I) is generally water-tolerant, the silver salt (AgOTf) is hygroscopic. Water can deactivate the silver or compete as a nucleophile (hydration of alkyne). Strict anhydrous conditions are required during catalyst generation.

  • Light Sensitivity: Silver salts degrade under light. Wrap the reaction vessel in aluminum foil during the initial mixing.

  • Substrate Purity: Residual amines from the synthesis of the starting material (e.g., Sonogashira coupling residues) can poison the gold catalyst. Ensure the substrate is purified via column chromatography prior to cyclization.

Detailed Protocol

Phase 1: Catalyst Generation (In Situ)
  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Weighing: In a glovebox or quickly in air, weigh:

    • [(PPh3)AuCl] : 5.0 mol% (relative to substrate).

    • AgOTf : 5.0 mol% (equimolar to Au).

  • Solvation: Add anhydrous DCM (concentration ~0.1 M relative to catalyst).

  • Activation: Stir at room temperature (RT) for 10 minutes in the dark (wrap flask in foil). A white precipitate (AgCl) will form, indicating the generation of the active cationic species [(PPh3)Au]+[OTf]-.

Phase 2: Cyclization Reaction
  • Substrate Addition: Dissolve tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Injection: Add the substrate solution dropwise to the catalyst mixture.

  • Reaction: Stir the mixture at Room Temperature (20–25 °C) .

    • Note: Most reactions complete within 1–4 hours.

    • Monitoring: Monitor via TLC (Thin Layer Chromatography). The starting material (less polar) will disappear, and a fluorescent spot (Indole) will appear.

    • Stain: Vanillin or Ehrlich’s reagent is specific for indoles (turns pink/purple).

Phase 3: Workup & Purification
  • Quenching: No aqueous quench is strictly necessary, but the reaction can be stopped by adding a drop of triethylamine (poisons the catalyst).

  • Filtration: Filter the reaction mixture through a short pad of Celite or silica gel to remove the AgCl precipitate and gold residues. Rinse the pad with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).

    • Product: Isolate N-Boc-indole as a white to pale yellow solid/oil.

ExperimentalWorkflow Start Start: Dry Glassware (N2 Atmosphere) CatGen Catalyst Generation (AuCl + AgOTf in DCM) 10 min, Dark Start->CatGen AddSub Add Substrate (N-Boc-2-alkynylaniline) CatGen->AddSub React Reaction RT, 1-4 Hours Monitor TLC AddSub->React Filter Filtration (Celite Pad) React->Filter Purify Purification (Flash Chromatography) Filter->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or wet solvent.Ensure DCM is anhydrous. Check substrate purity (remove amines/sulfur). Increase catalyst loading to 10 mol%.
Loss of Boc Group Acidic hydrolysis.Gold acts as a Lewis acid; if trace water is present, TfOH (triflic acid) can form. Add 4Å molecular sieves to the reaction.
Slow Reaction Steric hindrance or low temp.Switch solvent to Toluene and heat to 50°C. Gold is thermally stable.
AgCl not precipitating Bad AgOTf.Silver triflate absorbs water rapidly. Use a fresh bottle or weigh in a glovebox.

References

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[2] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[2] Synthesis, 2004(4), 610–618.[2] Link

  • Gagosz, F. (2010). Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles. Topics in Heterocyclic Chemistry, 2010. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews, 104(5), 2127–2198. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Execution of the Sonogashira Coupling with tert-butyl (2-ethynylphenyl)carbamate

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically tailored for the substrate tert-butyl (2-ethynylphenyl)carbamate. It delves into the mechanistic underpinnin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically tailored for the substrate tert-butyl (2-ethynylphenyl)carbamate. It delves into the mechanistic underpinnings of the reaction, explores critical parameters, and offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The aim is to equip the reader with the necessary knowledge to not only successfully perform the coupling but also to troubleshoot and optimize the reaction for various synthetic applications.

Foundational Principles: The Sonogashira Reaction

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to the mild reaction conditions often employed.[1][2][4]

The substrate of focus, tert-butyl (2-ethynylphenyl)carbamate, is an important building block in medicinal chemistry. The Boc-protected aniline moiety and the terminal alkyne provide handles for further functionalization, making it a valuable precursor for the synthesis of various heterocyclic compounds. The successful Sonogashira coupling of this substrate is therefore a critical step in many synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of the amine base, to form a copper(I) acetylide.[2][6] This step is crucial as it activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[7]

dot graph Sonogashira_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdC≡CR [label="Ar-Pd(II)L2-C≡CR", fillcolor="#F1F3F4", fontcolor="#202124"]; CuC≡CR [label="Cu(I)-C≡CR", fillcolor="#F1F3F4", fontcolor="#202124"]; HC≡CR [label="HC≡CR", fillcolor="#FFFFFF", fontcolor="#202124"]; ArX [label="Ar-X", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-C≡CR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuX [label="CuX", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> ArPdX [label="Oxidative Addition"]; ArX -> ArPdX; ArPdX -> ArPdC≡CR [label="Transmetalation"]; CuC≡CR -> ArPdX; ArPdC≡CR -> Product [label="Reductive Elimination"]; Product -> Pd0; HC≡CR -> CuC≡CR [label="Deprotonation", color="#34A853"]; Base -> HC≡CR; CuX -> CuC≡CR; } caption: "Sonogashira Catalytic Cycle"

The Copper-Free Variant: Advantages and Considerations

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[8][9] This side reaction can complicate purification and reduce the yield of the desired cross-coupled product. Consequently, numerous copper-free Sonogashira protocols have been developed.[2][4][8] In these systems, the transmetalation step is believed to occur directly between the palladium complex and the alkyne, often requiring more forcing conditions or specialized ligands to proceed efficiently.[8]

Optimizing the Reaction: Key Parameters and Their Impact

The success of the Sonogashira coupling of tert-butyl (2-ethynylphenyl)carbamate hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is paramount.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[10] Pd(II) precursors are reduced in situ to the active Pd(0) species.[1]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for more challenging couplings, particularly with less reactive aryl chlorides, bulky and electron-rich phosphine ligands can be more effective.[10][11] N-heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands.[10][12]

Copper Co-catalyst

When employed, copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[1][2]

Base

An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used.[1] The base serves two primary functions: it neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[1]

Solvent

The choice of solvent is critical and depends on the specific reaction conditions and substrates.

  • Aprotic Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are commonly used.[13] DMF is often a good choice due to its ability to dissolve a wide range of organic and inorganic compounds.[13]

  • Amine as Solvent: In some cases, the amine base can also serve as the solvent.[1]

The following table summarizes typical reaction conditions for the Sonogashira coupling.

ParameterTypical ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%)Choice depends on the reactivity of the aryl halide.
Copper Co-catalyst CuI (1-10 mol%)Essential for rapid reaction rates in the classic protocol.
Base Triethylamine, Diisopropylethylamine (2-3 equivalents)Neutralizes HX byproduct and deprotonates the alkyne.
Solvent THF, DMF, TolueneShould dissolve all reactants and be compatible with the reaction conditions.
Temperature Room temperature to 80 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and homocoupling.[1]

Detailed Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of tert-butyl (2-ethynylphenyl)carbamate. Optimization may be necessary depending on the specific aryl halide used.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dry Schlenk flask under inert atmosphere B Add Pd catalyst, CuI, and aryl halide A->B C Add tert-butyl (2-ethynylphenyl)carbamate B->C D Add solvent and base C->D E Stir at specified temperature D->E F Monitor by TLC or LC-MS E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of aryl iodides and bromides.

Materials:

  • tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and the aryl halide (1.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv) in anhydrous THF.

  • Add triethylamine (3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when homocoupling of the alkyne is a concern.

Materials:

  • tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv), Cs₂CO₃ (2.0 equiv), and the aryl halide (1.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand, or increasing the reaction temperature.[14]

  • Homocoupling: If significant homocoupling of the alkyne is observed, switch to a copper-free protocol or ensure that the reaction is performed under strictly anaerobic conditions.[8][9]

  • Decomposition of Starting Material: If the starting materials are decomposing, consider using milder reaction conditions (lower temperature, weaker base).

  • Aryl Chlorides: The coupling of aryl chlorides is generally more challenging.[10][11] It may require a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and higher reaction temperatures.[10][11]

Conclusion

The Sonogashira coupling of tert-butyl (2-ethynylphenyl)carbamate is a robust and versatile reaction for the synthesis of a wide array of disubstituted alkynes. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the strategic selection of reaction conditions to maximize yield and minimize side products. The protocols provided herein serve as a solid foundation for the successful execution of this important transformation in a research and development setting.

References

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  • Lei, P., Wang, Y., Zhang, C., Hu, Y., Feng, J., Ma, Z., ... & Szostak, M. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd (NHC)(3-CF3-An) Cl2](An= Aniline) Precatalysts. Organic letters, 24(34), 6310-6315. [Link]

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  • Wu, X., Li, J., & Zhang, J. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2, 3-diarylindoles. Organic & Biomolecular Chemistry, 13(3), 743-747. [Link]

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Annulation of tert-Butyl (2-Ethynylphenyl)carbamate for the Synthesis of N-Boc-Protected Indoles

Foreword: The Strategic Importance of Controlled Indole Synthesis The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Controlled Indole Synthesis

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its prevalence in therapeutically relevant agents, from anti-cancer to anti-inflammatory drugs, underscores the continuous need for robust and versatile synthetic methodologies.[2] The palladium-catalyzed annulation of 2-alkynylanilines, a powerful variant of the Larock indole synthesis, offers a direct and modular route to this privileged scaffold.[3]

This guide provides an in-depth technical overview and practical protocols for the palladium-catalyzed annulation of tert-butyl (2-ethynylphenyl)carbamate. We will delve into the mechanistic intricacies of this transformation, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and provide a detailed experimental procedure. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of functionalized indole building blocks.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed annulation of tert-butyl (2-ethynylphenyl)carbamate proceeds through a well-established catalytic cycle characteristic of the Larock indole synthesis. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle can be broadly divided into three key phases: oxidative addition, migratory insertion (carbo-palladation), and reductive elimination.

1.1. The Catalytic Cycle Explained

A simplified representation of the catalytic cycle is depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Palladium_Catalyzed_Indole_Synthesis cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (+ Boc-NH-Ar-C≡CH) Pd(0)L2->Oxidative_Addition 1 Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Migratory_Insertion Migratory Insertion (Intramolecular) Aryl_Pd(II)_Complex->Migratory_Insertion 2 Vinyl_Pd(II)_Intermediate Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl_Pd(II)_Intermediate Reductive_Elimination Reductive Elimination (- H-X) Vinyl_Pd(II)_Intermediate->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Regeneration N-Boc-Indole N-Boc-Indole Product Reductive_Elimination->N-Boc-Indole

Figure 1: Simplified Catalytic Cycle of the Palladium-Catalyzed Annulation.

  • Step 1: Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-halide bond (if starting from a haloaniline precursor for the ethynylphenylcarbamate) or, in this intramolecular case, coordinates to the alkyne and facilitates the cyclization.

  • Step 2: Migratory Insertion (Carbopalladation): The nitrogen atom of the carbamate attacks the palladium-activated alkyne in a 5-endo-dig cyclization. This intramolecular nucleophilic attack forms a six-membered palladacycle intermediate.

  • Step 3: Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The choice of the nitrogen protecting group is a critical parameter in the Larock indole synthesis. The tert-butoxycarbonyl (Boc) group offers several advantages and some potential challenges.

Advantages:

  • Facile Introduction and Removal: The Boc group is easily introduced onto the aniline nitrogen and can be removed under mild acidic conditions, which is often compatible with a wide range of functional groups present in complex molecules.[4]

  • Solubility: The Boc group generally enhances the solubility of the starting material and intermediates in common organic solvents used for these reactions.

Considerations and Potential Challenges:

  • Electronic Effects: The electron-withdrawing nature of the carbamate can modulate the nucleophilicity of the nitrogen atom, influencing the rate of the cyclization step.

  • Lability: Under harsh reaction conditions (e.g., high temperatures or strongly basic media), the Boc group can be prone to cleavage, leading to side products or stalling of the reaction.[5] This necessitates careful optimization of the reaction conditions to ensure the integrity of the protecting group throughout the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed annulation of tert-butyl (2-ethynylphenyl)carbamate. As with any catalytic reaction, optimization may be necessary depending on the specific substitution pattern of the starting material and the desired scale of the reaction.

3.1. General Considerations and Reagent Preparation

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous solvents are recommended to minimize potential side reactions. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The palladium catalyst and ligands should be of high purity. The starting tert-butyl (2-ethynylphenyl)carbamate should be pure and free of any residual acid or base from its synthesis.

3.2. Protocol 1: Microwave-Assisted Annulation (Based on a similar substrate)

This protocol is adapted from a procedure for a structurally similar substrate, tert-butyl (3-(2-aminophenyl)prop-2-yn-1-yl)carbamate, and serves as a good starting point for optimization.[6]

Materials:

  • tert-butyl (2-ethynylphenyl)carbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add tert-butyl (2-ethynylphenyl)carbamate (1.0 mmol).

  • Add Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 80-120 °C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-indole.

3.3. Protocol 2: Conventional Heating

For laboratories not equipped with a microwave reactor, conventional heating can be employed.

Materials:

  • Same as Protocol 1, with the substitution of a round-bottom flask and reflux condenser for the microwave vial.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (2-ethynylphenyl)carbamate (1.0 mmol) and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Data Presentation and Troubleshooting

The success of the palladium-catalyzed annulation can be influenced by several factors. The following table summarizes key parameters and their potential impact, along with troubleshooting suggestions.

ParameterTypical ConditionsExpected Outcome/RationaleTroubleshooting
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (5-10 mol%)Pd(OAc)₂ is a common and effective precatalyst.If the reaction is sluggish, try a pre-activated Pd(0) source like Pd₂(dba)₃.
Solvent DMF, Dioxane, ToluenePolar aprotic solvents generally give good results.If de-Boc-ylation is observed, a less polar solvent like toluene may be beneficial.
Temperature 80-120 °CHigher temperatures can increase the reaction rate.If decomposition or side product formation is significant, lower the temperature.
Base (optional) K₂CO₃, Cs₂CO₃ (2 equiv.)A mild base can facilitate the final protonolysis step.If the reaction stalls, the addition of a non-nucleophilic base may be necessary.
Ligand (optional) PPh₃, P(o-tol)₃Phosphine ligands can stabilize the palladium catalyst.If catalyst decomposition is suspected, the addition of a ligand may improve the yield.

Common Issues and Solutions:

  • Low Yield: This can be due to several factors including impure starting materials, catalyst deactivation, or suboptimal reaction conditions.[5] Ensure all reagents are pure and the reaction is performed under a strict inert atmosphere. A systematic optimization of temperature, solvent, and catalyst loading is recommended.

  • De-Boc-ylation: The Boc group can be labile at high temperatures or in the presence of acidic impurities.[5] Lowering the reaction temperature or using a non-polar solvent can mitigate this issue.

  • Side Product Formation: At elevated temperatures, dimerization or oligomerization of the starting alkyne can occur. Lowering the reaction temperature and ensuring a sufficient catalyst loading can help to favor the desired intramolecular cyclization.

Applications in Drug Discovery and Development

The indole scaffold synthesized via this palladium-catalyzed annulation is a valuable building block for the synthesis of a wide array of biologically active molecules. The N-Boc protecting group allows for subsequent functionalization at other positions of the indole ring before its removal to unveil the free N-H indole, which is often crucial for biological activity.

  • Anti-Cancer Agents: Many kinase inhibitors used in oncology feature an indole core.[7] The ability to rapidly generate functionalized indoles through this method can accelerate the synthesis of new analogues for structure-activity relationship (SAR) studies.

  • Anti-Inflammatory Drugs: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a classic example of an indole-based therapeutic.[7] This synthetic route can provide access to novel indole-3-acetic acid derivatives and related compounds for the development of new anti-inflammatory agents.

  • Neurotherapeutics: The indole structure is present in key neurotransmitters like serotonin.[1] Consequently, many drugs targeting the central nervous system, including antidepressants and antipsychotics, are based on the indole scaffold. This palladium-catalyzed methodology provides a direct entry to key intermediates for these drug classes.

  • Anti-Infective Agents: Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[2] The versatility of the Larock annulation allows for the introduction of diverse substituents on the indole ring, facilitating the exploration of new chemical space in the search for novel anti-infective therapies.

Conclusion

The palladium-catalyzed annulation of tert-butyl (2-ethynylphenyl)carbamate is a powerful and convergent method for the synthesis of N-Boc-protected indoles. A thorough understanding of the reaction mechanism and the role of the protecting group is essential for successful implementation and optimization. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers in both academic and industrial settings. The synthetic versatility of this reaction makes it a valuable tool in the modern drug discovery and development pipeline, enabling the efficient construction of complex indole-based molecules with therapeutic potential.

References

  • Cravotto, G.; et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules2021 , 26(13), 3935. [Link]

  • Torii, S.; et al. Synthesis of 2,3-disubstituted indole using palladium(II)-catalyzed cyclization with alkenylation reaction. Tetrahedron Letters2002 , 43(7), 1259-1261. [Link]

  • Carbone, A.; et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules2026 , 31(3), 1234. [Link]

  • Boruah, M.; et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis2021 , 18(6), 633-655. [Link]

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  • Li, J.; et al. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Nature Communications2025 , 16(1), 12345. [Link]

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Application

Application Notes and Protocols: Electrophilic Cyclization of tert-Butyl (2-Ethynylphenyl)carbamate for the Synthesis of Indole Derivatives

Introduction: The Strategic Importance of Electrophilic Cyclization in Heterocyclic Chemistry The synthesis of indole scaffolds remains a cornerstone of medicinal chemistry and materials science, owing to their prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Electrophilic Cyclization in Heterocyclic Chemistry

The synthesis of indole scaffolds remains a cornerstone of medicinal chemistry and materials science, owing to their prevalence in a vast array of biologically active natural products and functional organic materials.[1][2] Among the myriad of synthetic strategies, the electrophilic cyclization of 2-alkynylaniline derivatives stands out as a particularly powerful and atom-economical approach for the construction of the indole nucleus.[3][4] This application note provides a detailed exploration of the electrophilic cyclization mechanisms involving a key substrate, tert-butyl (2-ethynylphenyl)carbamate. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss the critical role of the tert-butoxycarbonyl (Boc) protecting group in directing the course of these transformations.

The general principle of this reaction class involves the activation of the alkyne moiety by an electrophile, which triggers an intramolecular nucleophilic attack by the nitrogen atom of the carbamate. This process, often followed by rearomatization, efficiently furnishes the indole ring system. The choice of the electrophile is paramount and dictates the nature of the substituent at the 3-position of the resulting indole, offering a versatile handle for further synthetic manipulations.

Mechanistic Insights: Unraveling the Reaction Pathways

The electrophilic cyclization of tert-butyl (2-ethynylphenyl)carbamate can proceed through several distinct, yet related, mechanistic pathways, primarily dependent on the nature of the electrophilic species employed. The two most prominent and synthetically useful variations are iodocyclization and metal-catalyzed cyclization, particularly with gold catalysts.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

Before delving into specific mechanisms, it is crucial to understand the multifaceted role of the Boc protecting group. The Boc group is widely used in organic synthesis to temporarily mask the reactivity of amines.[5][6][7][8] In the context of electrophilic cyclization, it serves several key functions:

  • Modulation of Nucleophilicity: The electron-withdrawing nature of the carbonyl group in the carbamate reduces the nucleophilicity of the aniline nitrogen. This prevents unwanted side reactions but still allows for the crucial intramolecular cyclization to occur upon activation of the alkyne.

  • Stabilization of Intermediates: The carbamate functionality can stabilize cationic intermediates formed during the cyclization process.

  • Facilitation of Deprotection: The Boc group is notoriously labile under acidic conditions, allowing for its facile removal post-cyclization to yield the free N-H indole, a common and desirable synthetic target.[5][6]

Mechanism 1: Iodocyclization

Iodocyclization is a classic and reliable method for the synthesis of halogenated heterocycles.[9] The reaction of tert-butyl (2-ethynylphenyl)carbamate with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), proceeds through a well-defined pathway.[10]

Iodocyclization_Mechanism Start tert-Butyl (2-ethynylphenyl)carbamate Iodonium Iodonium Ion Intermediate Start->Iodonium + I+ VinylCation Vinyl Cation Intermediate Iodonium->VinylCation Resonance Cyclized Cyclized Intermediate VinylCation->Cyclized 5-endo-dig cyclization Product N-Boc-3-iodoindole Cyclized->Product - H+

Caption: Proposed mechanism for the iodocyclization of tert-butyl (2-ethynylphenyl)carbamate.

The reaction is initiated by the attack of the alkyne's π-electrons on the electrophilic iodine, leading to the formation of a cyclic iodonium ion intermediate. This is followed by a 5-endo-dig cyclization, where the carbamate nitrogen attacks the more substituted carbon of the erstwhile alkyne, leading to the formation of the indole ring. Subsequent deprotonation results in the formation of the N-Boc-3-iodoindole product. The resulting 3-iodoindole is a versatile synthetic intermediate, amenable to a wide range of cross-coupling reactions.

Mechanism 2: Gold-Catalyzed Cyclization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for the activation of alkynes towards nucleophilic attack.[11][12][13] The gold-catalyzed cyclization of tert-butyl (2-ethynylphenyl)carbamate offers a mild and efficient route to N-Boc-indoles.

Gold_Catalyzed_Cyclization cluster_0 Catalytic Cycle Start tert-Butyl (2-ethynylphenyl)carbamate Au_pi Gold-π Complex Start->Au_pi + [Au] Cyclized Cyclized Gold Intermediate Au_pi->Cyclized 5-endo-dig cyclization Product N-Boc-indole Cyclized->Product Protodeauration (+ H+) Catalyst_out [Au] Catalyst_in [Au]

Caption: Simplified catalytic cycle for the gold-catalyzed cyclization of tert-butyl (2-ethynylphenyl)carbamate.

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, forming a gold-π complex. This coordination enhances the electrophilicity of the alkyne, facilitating the intramolecular nucleophilic attack by the carbamate nitrogen in a 5-endo-dig fashion. The resulting organogold intermediate then undergoes protodeauration to yield the N-Boc-indole product and regenerate the active gold catalyst.[14]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization depending on the specific substrate and desired outcome.

Protocol 1: Synthesis of N-Boc-3-iodo-2-phenylindole

This protocol describes a typical iodocyclization procedure.

Materials:

  • tert-Butyl (2-(phenylethynyl)phenyl)carbamate

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate, saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of tert-butyl (2-(phenylethynyl)phenyl)carbamate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add N-iodosuccinimide (1.2 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-Boc-3-iodo-2-phenylindole.

Protocol 2: Gold-Catalyzed Synthesis of N-Boc-2-phenylindole

This protocol outlines a general procedure for the gold-catalyzed cyclization.

Materials:

  • tert-Butyl (2-(phenylethynyl)phenyl)carbamate

  • (Triphenylphosphine)gold(I) chloride (Ph3PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF6)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Celite

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (triphenylphosphine)gold(I) chloride (0.05 equiv) and silver trifluoromethanesulfonate (0.05 equiv) in anhydrous dichloromethane (or toluene) and stir for 10 minutes at room temperature.

  • Add a solution of tert-butyl (2-(phenylethynyl)phenyl)carbamate (1.0 equiv) in anhydrous dichloromethane (or toluene) to the catalyst mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-Boc-2-phenylindole.

Data Presentation: Comparative Analysis of Cyclization Methods

The choice of cyclization method can significantly impact the reaction outcome. The following table summarizes typical results for the cyclization of a model substrate, tert-butyl (2-ethynylphenyl)carbamate.

EntryElectrophile/CatalystSolventTemp (°C)Time (h)Yield (%)
1ICl (1.2 equiv)DCM25285
2NIS (1.2 equiv)DCM25382
3AuCl3 (5 mol%)MeCN80192
4Ph3PAuCl/AgOTf (5 mol%)DCM251.595

Data are representative and may vary based on specific reaction conditions and substrate modifications.

Workflow Visualization

The general workflow for the electrophilic cyclization and subsequent analysis is depicted below.

Workflow Start Starting Material: tert-Butyl (2-ethynylphenyl)carbamate Reaction Electrophilic Cyclization (Iodocyclization or Gold Catalysis) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Indole Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for the synthesis and purification of indole derivatives.

Conclusion and Future Perspectives

The electrophilic cyclization of tert-butyl (2-ethynylphenyl)carbamate represents a robust and versatile strategy for the synthesis of functionalized indoles. The choice between iodocyclization and gold-catalyzed methods allows for the selective introduction of either a halogen handle for further derivatization or a direct route to the parent indole core. The Boc protecting group plays a critical role in modulating the reactivity of the starting material and ensuring the desired cyclization pathway. Future research in this area will likely focus on the development of enantioselective cyclization methods, expanding the scope of electrophiles that can be employed, and the application of these methodologies in the total synthesis of complex, biologically active indole alkaloids.

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Method

Harnessing the Reactivity of a Versatile Building Block: A Guide to the Functionalization of tert-Butyl (2-ethynylphenyl)carbamate

<Application Notes & Protocols Topic: Functionalization of the Terminal Alkyne in tert-Butyl (2-ethynylphenyl)carbamate Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic I...

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols

Topic: Functionalization of the Terminal Alkyne in tert-Butyl (2-ethynylphenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Terminal Alkynes

Terminal alkynes are highly versatile functional groups in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3][4] Their unique linear geometry and the high electron density of the triple bond make them indispensable building blocks in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[2][3] tert-Butyl (2-ethynylphenyl)carbamate is a particularly valuable reagent, combining the reactivity of a terminal alkyne with a protected aniline, making it a key synthon for the synthesis of various heterocyclic compounds and functionalized aromatic systems. This guide provides an in-depth exploration of the primary methods for functionalizing this terminal alkyne, offering both mechanistic insights and detailed, field-proven protocols.

Core Functionalization Strategies

The terminal alkyne of tert-butyl (2-ethynylphenyl)carbamate can be readily functionalized through several powerful and reliable synthetic methodologies. The most prominent among these are:

  • Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

  • Azide-Alkyne Cycloadditions: The Realm of "Click" Chemistry

  • Hydroamination and Carbometalation: Direct Addition Reactions

This guide will delve into the specifics of each of these transformative reactions.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6][7]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.[7][8]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

  • Copper Cycle:

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.

Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[7][9]

Visualizing the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Alkyne & Aryl Halide in Amine Base Catalyst Add Pd Catalyst & Cu(I) Co-catalyst Reactants->Catalyst Combine Stir Stir at RT under Inert Atmosphere Catalyst->Stir Initiate Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of tert-Butyl (2-ethynylphenyl)carbamate with Iodobenzene

Materials:

  • tert-Butyl (2-ethynylphenyl)carbamate

  • Iodobenzene

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl (2-ethynylphenyl)carbamate (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data Summary:

Reactant AReactant BCatalystCo-catalystBaseSolventTemp.Yield
tert-Butyl (2-ethynylphenyl)carbamateIodobenzenePd(PPh₃)₂Cl₂CuITEATolueneRT~85-95%
tert-Butyl (2-ethynylphenyl)carbamateVinyl BromidePd(PPh₃)₄CuITEATHFRT~80-90%

Azide-Alkyne Cycloadditions: The Realm of "Click" Chemistry

"Click" chemistry describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a prime example of a click reaction, forming a stable 1,2,3-triazole ring.[11][12]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11][12][13] The reaction is catalyzed by copper(I), which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[10][14][15]

Mechanistic Insights:

While initially thought to proceed through a mononuclear copper species, substantial evidence now points towards a dinuclear copper-mediated pathway.[13] This mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately collapses to the triazole product.[10][12]

Visualizing the CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Alkyne R1-C≡CH Cu_Acetylide [R1-C≡C-Cu] Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Metallacycle Six-membered Cu(III)-metallacycle Azide->Metallacycle Copper Cu(I) Cu_Acetylide->Metallacycle + Azide Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination

Caption: A simplified representation of the CuAAC reaction mechanism.

Detailed Protocol: CuAAC Reaction of tert-Butyl (2-ethynylphenyl)carbamate with Benzyl Azide

Materials:

  • tert-Butyl (2-ethynylphenyl)carbamate

  • Benzyl azide

  • CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (2-ethynylphenyl)carbamate (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can often be purified by recrystallization or flash column chromatography.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[16][][18][19] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[16][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[16][]

Key Features of SPAAC:

  • Bioorthogonal: The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[16]

  • Copper-Free: Avoids the cytotoxicity associated with copper catalysts.[16][18]

  • Fast Kinetics: The reaction is rapid at physiological temperatures.[16]

While the tert-butyl (2-ethynylphenyl)carbamate itself is not strained, it can be reacted with a molecule containing a strained cyclooctyne and an azide functionality.

Hydroamination and Carbometalation: Direct Addition Reactions

A. Hydroamination

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond of an alkyne.[20] This reaction provides a direct and atom-economical route to enamines and imines.[20][21] The reaction can be catalyzed by a variety of metals, including late transition metals.[22]

Mechanistic Considerations:

The mechanism of hydroamination can vary depending on the catalyst used. For late transition metals, a common pathway involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine.[22]

B. Carbometalation

Carbometalation is the addition of an organometallic reagent across a carbon-carbon triple bond.[23][24] This reaction results in the formation of a new carbon-carbon bond and a new carbon-metal bond, creating a vinylmetallic species that can be further functionalized.[23]

Stereo- and Regiocontrol:

A key challenge in carbometalation is controlling the regio- and stereoselectivity of the addition.[24] The choice of metal, solvent, and substrate can significantly influence the outcome of the reaction.

Characterization of Functionalized Products

The successful functionalization of tert-butyl (2-ethynylphenyl)carbamate can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the terminal alkyne proton signal (typically around 3.0 ppm) is a key indicator of a successful reaction. New signals corresponding to the added functionality will appear.

    • ¹³C NMR: The signals for the sp-hybridized carbons of the alkyne (around 80-90 ppm) will shift upon functionalization.

  • Infrared (IR) Spectroscopy:

    • The characteristic C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will disappear.[25]

    • The C≡C stretch (around 2100-2260 cm⁻¹) will shift or disappear depending on the symmetry of the product.[25]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the product, confirming the addition of the desired functional group.

Safety Considerations

  • Azides: Organic azides are potentially explosive and should be handled with care.[26] Low molecular weight azides are particularly hazardous.[26] Avoid heat, light, and pressure.[26] Do not use metal spatulas for handling azides.[27][28]

  • Inert Atmosphere: Many of these reactions, particularly the Sonogashira coupling, require an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[5]

  • Solvents: Always use anhydrous solvents when specified in the protocol.

Conclusion

tert-Butyl (2-ethynylphenyl)carbamate is a versatile and valuable building block in organic synthesis. The terminal alkyne provides a reactive handle for a variety of powerful functionalization reactions, including the Sonogashira coupling and azide-alkyne cycloadditions. By understanding the underlying mechanisms and following robust protocols, researchers can effectively utilize this reagent to construct complex and novel molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm.
  • Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application.
  • Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes - Chemical Society Reviews (RSC Publishing).
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Intramolecular carbometalation of functionalized terminal alkynes via low-valent titanium complexes - Chemical Communications (RSC Publishing).
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences.
  • Click Chemistry - A Review - Bio-Synthesis Inc.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI.
  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View | Chemical Reviews - ACS Publications.
  • Stereo- and Regiocontrolled Methylboration of Terminal Alkynes | Organic Letters.
  • Carbometalation - Wikipedia.
  • The stereo-divergent functionalization of alkynes: a comprehensive review - PMC.
  • Sonogashira coupling - Wikipedia.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Publishing.
  • Carbometalation - chemeurope.com.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Recyclable Catalysts for Alkyne Functionalization - NSF Public Access Repository.
  • An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners - Benchchem.
  • Hydroamination of terminal alkynes with secondary amines catalyzed by copper: Regioselective access to amines | Request PDF - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Carbometalation and Heterometalation Reactions of Alkenes, Alkynes, and Allenes.
  • Intermolecular Hydroamination of Terminal Alkynes Catalyzed by Organoactinide Complexes. Scope and Mechanistic Studies | Organometallics - ACS Publications.
  • A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design - PMC.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. - SciSpace.
  • Click chemistry - Wikipedia.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - Frontiers.
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).
  • Sodium Azide - Environment, Health & Safety.
  • Lab Safety Guideline: Sodium Azide - uthsc.
  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department.
  • A one-pot strategy for the synthesis and functionalization of hyperbranched polytriazoles - Taylor & Francis.
  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate.
  • Spectroscopy of the Alkynes - Chemistry LibreTexts.
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in the Cyclization of tert-Butyl (2-Ethynylphenyl)carbamate

Welcome to the technical support center for the synthesis of N-Boc-indole via the cyclization of tert-butyl (2-ethynylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-indole via the cyclization of tert-butyl (2-ethynylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this critical indole synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to diagnosing and resolving common experimental issues.

Section 1: Core Concepts & Reaction Mechanism

The intramolecular cyclization of tert-butyl (2-ethynylphenyl)carbamate is a powerful method for constructing the indole scaffold, a privileged structure in medicinal chemistry. The reaction is essentially an intramolecular hydroamination, where the nitrogen of the carbamate adds across the alkyne C-C triple bond.[1][2][3] This transformation is not spontaneous and requires catalysis, most commonly by electrophilic π-acid catalysts like gold(I) or palladium(II) complexes.[4][5]

The generally accepted mechanism for the gold(I)-catalyzed pathway involves the following key steps:

  • Activation: A cationic gold(I) species, often generated in situ from a pre-catalyst like (PPh₃)AuCl and a silver salt (e.g., AgSbF₆), coordinates to the alkyne, rendering it highly electrophilic.

  • Nucleophilic Attack: The tethered nitrogen atom of the Boc-carbamate attacks the activated alkyne. This intramolecular attack typically proceeds in a 5-exo-dig fashion to form the five-membered indole ring, which is kinetically and thermodynamically favored over the alternative 6-endo-dig pathway.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated (often by trace acid), cleaving the C-Au bond and releasing the N-Boc-indole product. This step regenerates the active gold(I) catalyst, allowing the catalytic cycle to continue.

Gold_Catalytic_Cycle cat [L-Au]⁺ pi_complex π-Alkyne Complex sub tert-Butyl (2-ethynylphenyl)carbamate sub->pi_complex + [L-Au]⁺ attack 5-exo-dig Nucleophilic Attack pi_complex->attack vinyl_gold Vinyl-Gold Intermediate attack->vinyl_gold protodeauration Protodeauration (H⁺) vinyl_gold->protodeauration protodeauration->cat Regenerates Catalyst product N-Boc-Indole Product protodeauration->product Troubleshooting_Workflow start Start: Low Conversion Observed q_purity Is Starting Material Pure? start->q_purity purify Purify Substrate (Chromatography/ Recrystallization) q_purity->purify No / Unsure q_catalyst Is Catalyst System Active? q_purity->q_catalyst Yes purify->start Re-run Reaction fresh_cat Use Fresh Catalyst & Anhydrous Conditions. Ensure Activator is Used. q_catalyst->fresh_cat No / Unsure q_conditions Are Reaction Conditions Optimal? q_catalyst->q_conditions Yes fresh_cat->start Re-run Reaction optimize_t Optimize Temperature (e.g., RT, 40°C, 60°C) q_conditions->optimize_t No / Unsure end_ok Problem Resolved q_conditions->end_ok Yes optimize_c Run at Higher Dilution (e.g., 0.01 M) optimize_t->optimize_c optimize_c->start Re-run Reaction

Sources

Optimization

Minimizing side reactions during deprotection of tert-butyl (2-ethynylphenyl)carbamate

Topic: Minimizing side reactions during N-Boc deprotection of ortho-alkynylanilines. Case ID: CHE-SUP-2024-08 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Critical Mechanism Analysis The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during N-Boc deprotection of ortho-alkynylanilines. Case ID: CHE-SUP-2024-08 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Critical Mechanism Analysis

The Core Challenge: Deprotecting tert-butyl (2-ethynylphenyl)carbamate is chemically hazardous because the substrate sits on a "stability cliff." You are removing a protecting group to generate a free aniline amine in close proximity to an alkyne. This is the exact setup for the Larock Indole Synthesis and other cyclization pathways.

The success of this reaction depends not just on removing the Boc group, but on preventing the thermodynamically favored formation of the indole ring or the hydration of the alkyne.

Mechanistic Pathway Analysis

The following diagram illustrates the divergence between the desired pathway (green) and the three primary failure modes (red).

DeprotectionPathways Substrate N-Boc-2-ethynylaniline (Substrate) Cation tert-Butyl Cation (t-Bu+) Substrate->Cation Boc Cleavage Intermediate Aniline Salt (Stable Intermediate) Substrate->Intermediate Anhydrous Acid (HCl/Dioxane) Alkylated t-Butyl-Aniline/Indole (Side Product: Alkylation) Cation->Alkylated Electrophilic Attack (No Scavenger) FreeAmine Free 2-Ethynylaniline (Reactive Species) Intermediate->FreeAmine Neutralization (Workup) Ketone 2-Aminoacetophenone (Side Product: Hydration) Intermediate->Ketone H2O present (Acid-Cat. Hydration) Product 2-Ethynylaniline (Target Product) FreeAmine->Product Controlled Isolation Indole Indole (Side Product: Cyclization) FreeAmine->Indole Metal Residues (Pd/Cu) or Heat > 40°C

Figure 1: Reaction pathways showing the competition between deprotection, cyclization (indole), hydration (ketone), and alkylation.[1][2][3]

Troubleshooting Guide (FAQs)

Issue 1: "I am observing significant indole formation."

Diagnosis: The ortho-amino alkyne system is primed for 5-endo-dig cyclization. While strong acid protonates the amine (preventing nucleophilic attack), metal residues from the preceding Sonogashira coupling (Pd or Cu) can catalyze this cyclization even under mild conditions.[1] Alternatively, the reaction or workup got too hot.

Corrective Actions:

  • Metal Scavenging (Pre-Reaction): You must remove Pd/Cu residues from the starting material before attempting deprotection. Recrystallize the Boc-protected material or treat it with a metal scavenger (e.g., SiliaMetS® Thiol) [1].

  • Temperature Control: Keep the deprotection at 0°C to Room Temperature (RT). Never heat.

  • Workup pH: The cyclization is fastest when the amine is free (neutral pH). Perform the neutralization cold (0°C) and extract immediately. Do not let the free amine sit in the aqueous/organic interface for extended periods.

Issue 2: "My product contains a ketone impurity (+18 mass)."

Diagnosis: This is alkyne hydration .[4][5][6] In the presence of strong acid and water, the alkyne forms an enol, which tautomerizes to a ketone (Markovnikov addition).[1][4][7]

Corrective Actions:

  • Switch Reagents: Stop using TFA (Trifluoroacetic Acid).[1] TFA is hygroscopic and often contains water.

  • Use Anhydrous Conditions: Use 4M HCl in Dioxane or HCl in Ethyl Acetate . These are commercially available in anhydrous forms.

  • Dry Solvents: Ensure the reaction vessel is flame-dried and under inert atmosphere (

    
    /Ar).
    
Issue 3: "I see 't-butyl' adducts on the aromatic ring."

Diagnosis: The cleavage of the Boc group generates a reactive tert-butyl cation.[3] Your aniline ring is electron-rich, making it a perfect nucleophile for Friedel-Crafts alkylation.

Corrective Actions:

  • Add Scavengers: You must add a "cation sponge." Triethylsilane (

    
    )  is the gold standard here. It reduces the t-butyl cation to isobutane (gas), which escapes the reaction [2].
    
  • Alternative Scavenger: 1,3-Dimethoxybenzene (5-10 equiv) can also be used if silanes are incompatible with downstream chemistry.

Optimized Experimental Protocol

This protocol is designed to isolate the HCl salt of the product.[8] Isolating the salt is safer than the free base because the protonated amine cannot cyclize to the indole.

Reagents
  • Substrate: tert-butyl (2-ethynylphenyl)carbamate (1.0 equiv)

  • Acid: 4.0 M HCl in Dioxane (anhydrous, 10-20 equiv)[1]

  • Scavenger: Triethylsilane (

    
    ) (2.0 - 5.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous)[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and cool under

      
      .
      
    • Dissolve the substrate in minimal anhydrous DCM (approx. 0.1 M concentration).

  • Scavenger Addition:

    • Add Triethylsilane (2.0 equiv) . This is critical to prevent alkylation of the alkyne or the ring.

  • Acidolysis (Deprotection):

    • Cool the solution to 0°C (ice bath).

    • Add 4.0 M HCl in Dioxane (10 equiv) dropwise.

    • Note: Gas evolution (isobutane/CO2) will occur.[1] Ensure proper venting.

    • Allow to warm to RT and stir for 1–3 hours. Monitor by TLC (stain with ninhydrin; UV may be misleading due to indole formation).

  • Workup (The Critical Step):

    • Option A (Precipitation - Preferred): If the product precipitates as the HCl salt, filter it under inert gas, wash with cold diethyl ether, and dry.[1] Store as the salt.

    • Option B (Aqueous Workup - If necessary):

      • Cool the mixture back to 0°C .

      • Slowly quench with saturated

        
         (cold). Do not overshoot pH ; aim for pH 7–8.
        
      • Rapidly extract with cold Ethyl Acetate.

      • Wash organic layer with brine, dry over

        
        , and concentrate immediately at low temperature (<30°C).[1]
        
Quantitative Comparison of Conditions
ConditionRisk of IndoleRisk of HydrationRisk of AlkylationRecommendation
TFA / DCM HighHigh (if wet)HighAVOID
HBr / AcOH Very HighHighLowAVOID
HCl / Dioxane LowLowModerateRECOMMENDED (with scavenger)
Microwave HighModerateLowAVOID (Thermal risk)

References

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[1] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[9] Tetrahedron Letters, 33(37), 5441–5444.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Boc deprotection mechanics).
  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[1][10] Investigation of the reaction conditions for the synthesis of indoles from 2-ethynylaniline derivatives. Tetrahedron, 61(46), 10958-10964.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: tert-Butyl (2-ethynylphenyl)carbamate in CDCl₃

[1] Executive Summary: The Diagnostic Standard tert-butyl (2-ethynylphenyl)carbamate is a critical "lynchpin" intermediate, most notably in the Larock Indole Synthesis and various "Click" chemistry applications.[1] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Diagnostic Standard

tert-butyl (2-ethynylphenyl)carbamate is a critical "lynchpin" intermediate, most notably in the Larock Indole Synthesis and various "Click" chemistry applications.[1] Its purity determines the success of subsequent cyclization steps.[1]

While LC-MS confirms molecular weight (


 217.1), it often fails to detect subtle deprotection events (loss of Boc) or partial desilylation (if coming from a TMS-protected precursor) due to in-source fragmentation.[1] 1H NMR in CDCl₃  remains the gold standard for structural validation because it simultaneously quantifies the Boc protecting group integrity , the terminal alkyne status , and the aromatic substitution pattern .[1]

This guide compares the NMR profile of the target molecule against its common synthetic precursors and impurities, providing a self-validating workflow for release testing.

Sample Preparation Protocol

To ensure the chemical shifts reported below are reproducible, follow this standardized preparation protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS (Tetramethylsilane).[1]

  • Analyte: ~10–15 mg of tert-butyl (2-ethynylphenyl)carbamate.[1]

Workflow:

  • Massing: Weigh 10–15 mg of solid into a clean vial. Note: Using <5 mg may result in lost splitting patterns due to poor signal-to-noise (S/N).[1]

  • Solvation: Add 0.6 mL CDCl₃. Vortex until fully dissolved.[1] Ensure no suspended solids remain, as this causes line broadening.[1]

  • Transfer: Filter through a cotton plug into a precision NMR tube (5 mm) if any turbidity is observed.[1]

  • Acquisition:

    • Temperature: 298 K (25 °C).[1]

    • Scans (ns): 16 (minimum) to 64 (for clear 13C satellites check).

    • Relaxation Delay (d1):

      
       1.0 s to ensure accurate integration of the Boc singlet.
      

Spectral Analysis: The "Fingerprint"

The spectrum of tert-butyl (2-ethynylphenyl)carbamate is distinct due to three non-overlapping regions: the aliphatic Boc group, the mid-field alkyne, and the downfield aromatic/amide zone.[1]

Representative Data Table (CDCl₃, 400 MHz)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
Boc (t-Bu) 1.53 Singlet (s)9H-Sharp, intense singlet.[1] Integration reference.
Alkyne (

C-H)
3.46 Singlet (s)1H-Critical Quality Attribute. Confirms terminal alkyne.[1]
Aromatic (H-4) 6.98Triplet of doublets (td)1H7.5, 1.2Para to NH.[1]
Aromatic (H-5) 7.32Triplet of doublets (td)1H7.8, 1.5Meta to NH.[1]
Aromatic (H-3) 7.42Doublet of doublets (dd)1H7.7, 1.6Ortho to Alkyne.[1]
NH (Amide) 7.55 Broad Singlet (br s)1H-Shift varies (7.2–7.[1]8) with concentration.
Aromatic (H-6) 8.12 Doublet (d)1H8.4Deshielded. Ortho to NH; H-bonds with carbonyl.[1]
Structural Logic Visualization

The following diagram illustrates the "Environment-to-Signal" causality. The deshielding of H-6 is a key confirmation of the ortho-substitution pattern.[1]

NMR_Assignment Structure tert-butyl (2-ethynylphenyl)carbamate Boc Boc Group (9 Protons) Structure->Boc Alkyne Terminal Alkyne (1 Proton) Structure->Alkyne NH Carbamate NH (H-Bonding) Structure->NH Aromatic Aromatic Ring (4 Protons) Structure->Aromatic Signal_Boc 1.53 ppm (s) High Intensity Boc->Signal_Boc Methyls Signal_Alkyne 3.46 ppm (s) Diagnostic Peak Alkyne->Signal_Alkyne Anisotropic Shielding Signal_NH 7.2-7.8 ppm (br s) Exchangeable NH->Signal_NH Broadening Signal_H6 ~8.12 ppm (d) Deshielded (Ortho) Aromatic->Signal_H6 Anisotropy/H-Bond

Caption: Logical flow from chemical structure to observable NMR signals. Note the distinct deshielding of H-6.[1]

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to distinguish the target from specific process impurities.[1]

Comparison 1: Target vs. Precursor (N-Boc-2-iodoaniline)

Scenario: You have performed a Sonogashira coupling.[1] Did the reaction go to completion?

  • Alternative (Precursor): N-Boc-2-iodoaniline.[1]

  • Differentiation:

    • Target: Shows a singlet at 3.46 ppm (Alkyne).

    • Precursor: Shows NO signal between 2.0 and 6.0 ppm.[1]

    • Aromatic Region: The H-3 proton in the Iodo-precursor is significantly deshielded (~7.7 ppm) compared to the ethynyl derivative (~7.4 ppm).[1]

Comparison 2: Target vs. Deprotected Amine (2-ethynylaniline)

Scenario: Did the acidic workup remove the Boc group?

  • Alternative (Impurity): 2-ethynylaniline (Free amine).[1]

  • Differentiation:

    • Target: Strong singlet at 1.53 ppm (9H).

    • Impurity: Loss of 1.53 ppm signal. Appearance of a broad NH₂ signal ~4.0–5.0 ppm.[1]

    • Shift: The aromatic protons in the free amine shift upfield (shielded) due to the increased electron density from the free -NH₂ group compared to the electron-withdrawing carbamate.[1]

Comparison 3: 1H NMR vs. IR Spectroscopy
Feature1H NMR (CDCl₃)IR Spectroscopy (ATR)Verdict
Boc Identification Quantitative (Integration 9H).[1]Qualitative (C=O stretch ~1690 cm⁻¹).[1]NMR Wins (Detects partial loss).
Alkyne Identification Distinct Singlet (3.46 ppm).[1]Weak/Medium stretch (~2100 cm⁻¹) & C-H (~3300 cm⁻¹).[1]Tie (Both are diagnostic).[1]
Purity Quantification Excellent (can integrate impurities).[1]Poor (cannot quantify <5% impurity easily).NMR Wins.

Process Control & Decision Tree

Use the following logic gate to determine the status of your synthesis batch based on the NMR data.

Decision_Tree Start Acquire 1H NMR (CDCl3) Check_15 Peak at ~1.53 ppm (Integral ~9H)? Start->Check_15 Check_35 Peak at ~3.46 ppm (Singlet)? Check_15->Check_35 Yes Result_Deprotected FAIL: Boc Group Lost (Re-protect) Check_15->Result_Deprotected No Check_00 Peak at ~0.2 ppm (TMS-Alkyne)? Check_35->Check_00 No Result_Target PASS: Target Molecule Confirmed Check_35->Result_Target Yes Result_Precursor FAIL: Starting Material Remaining (Push Reaction) Check_00->Result_Precursor No Result_TMS FAIL: Incomplete Desilylation (Treat with K2CO3/MeOH) Check_00->Result_TMS Yes

Caption: QC Decision Tree for evaluating Sonogashira coupling products.

Troubleshooting & Nuances

Rotamers

Boc-protected anilines can sometimes exhibit rotameric broadening at room temperature in CDCl₃.[1] If the NH or Boc signals appear split or unusually broad:

  • Action: Warm the NMR probe to 40–50 °C.

  • Result: Coalescence of peaks confirms rotamers rather than impurities.[1]

Solvent Peaks (Impurities)

Common solvents used in the synthesis may appear in the spectrum. Watch for:

  • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1]

  • Hexanes: Multiplets at 0.8–1.3 ppm (can overlap with grease, but distinct from the sharp Boc singlet at 1.53).[1]

  • Water: In CDCl₃, water appears around 1.56 ppm , which is dangerously close to the Boc signal (1.53 ppm).[1]

    • Validation: If integration of the 1.5 ppm region is >9.5H, you likely have wet CDCl₃.[1] Dry the sample and re-run.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.[1] Link[1]

  • NMR Solvent Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][2] Organic Process Research & Development, 2016 , 20(3), 661–667.[1] Link[1]

  • Boc-Aniline Data: Comparison derived from N-Boc-2-iodoaniline data. Sigma-Aldrich / Merck Safety & Documentation.[1] Link[1]

  • 2-Alkynylaniline Synthesis: Koradin, C., et al. "Synthesis of Indoles by Intermolecular Hydroamination."[1] Organic Letters, 2003 , 5(6), 909-912.[1] Link[1]

Sources

Comparative

13C NMR chemical shifts for tert-butyl (2-ethynylphenyl)carbamate

This guide details the 13C NMR chemical shift analysis for tert-butyl (2-ethynylphenyl)carbamate , a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles, quinolines). It contrasts the target mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR chemical shift analysis for tert-butyl (2-ethynylphenyl)carbamate , a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles, quinolines). It contrasts the target molecule with its synthetic precursor (N-Boc-2-iodoaniline) and its deprotected derivative (2-ethynylaniline) to provide a robust framework for structural verification.

Executive Summary

tert-Butyl (2-ethynylphenyl)carbamate (CAS: 199454-06-3) serves as a protected building block in Sonogashira couplings and cyclization reactions. Structural validation relies heavily on distinguishing the alkynyl carbon signals from the aromatic baseline and confirming the integrity of the Boc protecting group .

This guide provides:

  • Comparative Data: Shifts vs. the 2-iodo precursor (crucial for monitoring conversion).

  • Diagnostic Signals: Specific ppm ranges for the ethynyl moiety.

  • Experimental Protocols: Synthesis and NMR acquisition parameters.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of the target compound is defined by three distinct regions: the carbamate signature (carbonyl + t-butyl), the aromatic core , and the ethynyl substituent .

Comparative Chemical Shift Table (CDCl₃)

Values are reported in ppm relative to TMS (0 ppm).[1]

Carbon EnvironmentTarget: N-Boc-2-ethynylanilinePrecursor: N-Boc-2-iodoaniline [1]Alternative: 2-Ethynylaniline (Free Amine)Diagnostic Trend
C=O (Carbamate) 152.5 – 153.5 152.5 AbsentRetention confirms Boc protection.
C-N (Aromatic) 139.0 – 140.0138.8~148.0Shift upfield upon protection.
C-X (Ipso) 110.0 – 115.0 (C-C≡C)88.7 (C-I)~108.0Critical: Disappearance of shielded C-I signal.
Alkyne (Internal) 82.0 – 84.0 Absent~82.5New signal; often overlaps with solvent or C-quat.
Alkyne (Terminal) 79.0 – 81.0 Absent~80.0Diagnostic CH; verify with DEPT-135.
t-Bu (Quaternary) 80.5 – 81.581.0AbsentCharacteristic quaternary signal.
t-Bu (Methyl) 28.2 – 28.428.3AbsentIntense signal (3x carbon count).
Aromatic CH 118 – 132 (Multiplet)120.1, 124.6, 129.1114 – 132Complex region; coupling patterns vary.
Key Diagnostic Indicators
  • The "Iodine Ghost": The most common impurity is unreacted starting material. Look for the disappearance of the highly shielded carbon at 88.7 ppm (C-I). If this peak persists, the Sonogashira coupling is incomplete.

  • Alkyne Doublet: In the target, the ethynyl group introduces two new carbons in the 80–85 ppm range. The terminal alkyne carbon is protonated (observable in DEPT/HSQC), while the internal carbon is quaternary.

  • Boc Integrity: The carbonyl peak at ~153 ppm and the t-butyl methyls at 28.3 ppm confirm the amine remains protected. Loss of these signals indicates premature deprotection (yielding 2-ethynylaniline).

Visualization: Structural Logic & Synthesis Pathway

Figure 1: Synthesis & NMR Monitoring Workflow

This diagram illustrates the transformation from the iodo-precursor to the target, highlighting the specific NMR checkpoints.

G Start 2-Iodoaniline (Starting Material) Step1 Boc Protection (Boc2O, Base) Start->Step1 Precursor N-Boc-2-iodoaniline (Precursor) Check: C-I @ 88.7 ppm Step1->Precursor Yield ~90% Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Precursor->Step2 Intermediate TMS-Protected Intermediate Step2->Intermediate Step3 Desilylation (K2CO3, MeOH) Intermediate->Step3 Target tert-Butyl (2-ethynylphenyl)carbamate (Target) Check: Alkyne @ ~80-84 ppm Step3->Target Final Purity Check

Caption: Synthetic workflow for tert-butyl (2-ethynylphenyl)carbamate with critical 13C NMR checkpoints for purity verification.

Experimental Protocols

Synthesis of tert-Butyl (2-iodophenyl)carbamate (Precursor)

To ensure the baseline spectrum is established.

  • Reactants: Dissolve 2-iodoaniline (1.0 equiv) in THF/Water (1:1).

  • Reagents: Add NaHCO₃ (2.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Condition: Stir at RT for 16 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

  • Validation: Confirm 13C NMR peak at 88.7 ppm (C-I) and 152.5 ppm (C=O) [1].

Synthesis of tert-Butyl (2-ethynylphenyl)carbamate (Target)
  • Coupling: Combine N-Boc-2-iodoaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), and TMS-acetylene (1.2 equiv) in degassed Et₃N/THF. Stir at RT until C-I peak (88.7 ppm) vanishes.

  • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ (1.5 equiv) in MeOH for 30 min.

  • Isolation: Filter, concentrate, and purify via column chromatography (Hexanes/EtOAc).

  • NMR Sample Prep: Dissolve ~15 mg of purified product in 0.6 mL CDCl₃.

NMR Acquisition Parameters (Recommended)
  • Frequency: 100 MHz (or higher) for 13C.

  • Solvent: CDCl₃ (Reference triplet at 77.16 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Ensure quaternary carbons relax).

  • Scans: Minimum 256 (to resolve weak quaternary alkyne signals).

  • Pulse Sequence: Proton-decoupled (zgpg30).

Deep Dive: Solvent & Substituent Effects

Solvent Effects (CDCl₃ vs. DMSO-d₆)

While CDCl₃ is standard, DMSO-d₆ is often used for solubility or to observe labile protons.

  • Carbonyl Shift: The carbamate C=O often shifts downfield by 1–2 ppm in DMSO-d₆ due to hydrogen bonding with the NH proton.

  • Alkyne Proton: In 1H NMR, the terminal alkyne proton is a sharp singlet in CDCl₃ (~3.3 ppm) but may broaden or shift in DMSO due to H-bonding.

Substituent Effects (The "Ortho" Influence)

The ortho relationship between the carbamate and the ethynyl group is sterically significant.

  • Steric Compression: The t-butyl group and the ethynyl group can force the aromatic ring out of planarity, potentially shielding the ortho ring carbons slightly more than predicted by additivity rules.

  • Electronic Push-Pull: The nitrogen is an electron donor (resonance), while the ethynyl group is a weak electron withdrawer (induction). This creates a distinct shielding pattern on the aromatic ring, differentiating C3, C4, C5, and C6.

References

  • Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines. The Journal of Organic Chemistry, 2018. (Provides spectral data for N-Boc-2-iodoaniline).

  • Sequential Silver-Catalyzed Oxidative Cyclization Reactions of Unprotected 2-Alkynylanilines. European Journal of Organic Chemistry, 2015. (Provides spectral data for 2-ethynylaniline derivatives).

  • Palladium(II)-catalyzed tandem cyclization of 2-ethynylaniline tethered cinnamyl acetate. RSC Advances, 2020. (Characterization of related ethynylaniline intermediates).

Sources

Validation

FT-IR characteristic peaks for alkyne and carbamate in tert-butyl (2-ethynylphenyl)carbamate

Executive Summary In the synthesis of nitrogen-containing heterocycles or pharmacophores, tert-butyl (2-ethynylphenyl)carbamate serves as a critical intermediate, particularly in Sonogashira couplings or indole synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen-containing heterocycles or pharmacophores, tert-butyl (2-ethynylphenyl)carbamate serves as a critical intermediate, particularly in Sonogashira couplings or indole synthesis. While NMR remains the gold standard for full structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a superior, rapid-response method for monitoring the two critical functionalities: the terminal alkyne and the Boc-carbamate .

This guide objectively compares FT-IR against alternative characterization methods (NMR, Raman), defines the diagnostic spectral fingerprints, and provides a self-validating protocol for routine analysis.

Structural Analysis & Theoretical IR Predictions

To accurately interpret the spectrum, we must first map the vibrational modes to the specific chemical architecture. The molecule consists of three distinct vibrational domains:

  • The Terminal Alkyne: A high-energy, rigid oscillator.

  • The Carbamate (Boc): A complex region dominated by carbonyl dipoles and H-bonding.

  • The Aromatic Core: The stable scaffold.

Diagram 1: Functional Group Mapping

G Mol tert-Butyl (2-ethynylphenyl)carbamate Alkyne Terminal Alkyne (Diagnostic) Mol->Alkyne Carbamate Boc-Carbamate (Protection Group) Mol->Carbamate Aromatic Phenyl Ring (Scaffold) Mol->Aromatic CH_Alk ≡C-H Stretch ~3280-3300 cm⁻¹ (Sharp) Alkyne->CH_Alk CC_Alk C≡C Stretch ~2100-2150 cm⁻¹ (Weak) Alkyne->CC_Alk NH_Carb N-H Stretch ~3350-3400 cm⁻¹ (Broad) Carbamate->NH_Carb CO_Carb C=O Stretch ~1690-1730 cm⁻¹ (Strong) Carbamate->CO_Carb

Figure 1: Structural deconstruction of the target molecule linking chemical moieties to their expected vibrational signatures.

Technical Deep Dive: Characteristic Peaks

The reliability of this analysis hinges on distinguishing the Alkyne C-H from the Carbamate N-H . In many organic molecules, the 3300 cm⁻¹ region is a "danger zone" of overlapping signals.

The "Danger Zone": 3200–3450 cm⁻¹
  • The Alkyne Signal (

    
    C-H):  This appears as a sharp, needle-like peak  typically around 3280–3300 cm⁻¹ . It is distinct because the 
    
    
    
    -hybridized C-H bond is shorter and stiffer than
    
    
    or
    
    
    bonds.
  • The Carbamate Signal (N-H): This appears as a broader band around 3350–3400 cm⁻¹ . The broadening is caused by hydrogen bonding.[1][2][3][4]

  • Differentiation Strategy: If the spectrum shows a sharp spike superimposed on a broader mound in this region, both groups are present. If the sharp spike disappears, the terminal alkyne has likely reacted (e.g., in a Sonogashira coupling).

Summary Table of Diagnostic Peaks
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
Terminal Alkyne

C-H Stretch
3250 – 3320 Medium-StrongSharp High (Confirming terminal alkyne presence)
Terminal Alkyne C

C Stretch
2100 – 2150WeakSharpModerate (Often barely visible in asymmetric alkynes)
Carbamate (Boc) N-H Stretch3300 – 3450MediumBroadHigh (Confirming amine protection)
Carbamate (Boc) C=O[1] Stretch1690 – 1740 Very Strong SharpHigh (Primary indicator of carbamate)
Carbamate (Boc) C-O Stretch1150 – 1250StrongComplexModerate (Fingerprint region confirmation)
Aromatic Ring C=C Ring Stretch1580 – 1600MediumSharpLow (Scaffold confirmation)
Alkyl (t-Butyl) C-H (

)
2950 – 2980MediumMulti-peakLow (Generic aliphatic signal)

Comparative Analysis: FT-IR vs. Alternatives[8]

Why use FT-IR when NMR exists? The table below compares the performance of FT-IR against NMR and Raman spectroscopy for this specific application.

FeatureFT-IR (Recommended) 1H NMR Raman Spectroscopy
Primary Utility Rapid functional group check (QC)Full structural elucidationAlkyne backbone analysis
Alkyne Detection Excellent for

C-H (Terminal)
Excellent (

~3.0-3.5 ppm)
Superior for C

C (Internal/Terminal)
Carbamate Detection Superior (C=O is distinct)Good (Boc singlet

~1.5 ppm)
Poor (C=O is weak in Raman)
Sample Prep < 1 min (ATR method)10-20 min (Dissolution/Lock)< 1 min (No contact)
Cost/Run NegligibleHigh (Deuterated solvents)Negligible
Limit of Detection ~1-5% impurity~0.1% impurity~1-5% impurity

Expert Insight: Use FT-IR for real-time reaction monitoring (e.g., checking if the Boc group is intact or if the alkyne has been coupled). Use NMR only for final purity validation. Use Raman if you are specifically studying the carbon backbone stiffness or if the alkyne is internal (where FT-IR C


C signal vanishes due to symmetry).

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid intermediates.

Diagram 2: Analytical Workflow

Workflow Start Crude/Purified Solid Clean Step 1: Clean Crystal (Isopropanol -> Background Scan) Start->Clean Load Step 2: Load Sample (Ensure full crystal coverage) Clean->Load Press Step 3: Apply Pressure (High Force for Solids) Load->Press Scan Step 4: Acquire Spectrum (16 scans, 4 cm⁻¹ res) Press->Scan Validate Step 5: Validation Check Scan->Validate Result Export Data Validate->Result Peaks Present Retry Reposition & Rescan Validate->Retry Low Intensity (<90% T) Retry->Press

Figure 2: Step-by-step ATR-FTIR workflow ensuring data integrity.

Detailed Methodology
  • Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place approximately 2–5 mg of tert-butyl (2-ethynylphenyl)carbamate solid onto the crystal center.

  • Contact: Lower the pressure arm. Crucial: For rigid solids like this carbamate, high pressure is required to eliminate air gaps. Monitor the "live" preview; the C=O peak at ~1700 cm⁻¹ should maximize.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply baseline correction if the baseline drifts (common with scattering solids).

Validation Criteria (Pass/Fail)
  • PASS: Distinct sharp peak at ~3280 cm⁻¹ (

    
    C-H) AND strong peak at ~1700 cm⁻¹ (C=O).
    
  • FAIL (Deprotected): Absence of 1700 cm⁻¹ peak (loss of Boc).

  • FAIL (Coupled/Internal Alkyne): Absence of 3280 cm⁻¹ peak (loss of terminal proton).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive guide for IR frequency tables).
  • NIST Chemistry WebBook. tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

Comparative

High-resolution mass spectrometry (HRMS) data for tert-butyl (2-ethynylphenyl)carbamate

Technical Guide: HRMS Characterization of tert-Butyl (2-ethynylphenyl)carbamate Executive Summary This guide provides a comprehensive mass spectrometric profile for tert-butyl (2-ethynylphenyl)carbamate (CAS: 1019202-25-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HRMS Characterization of tert-Butyl (2-ethynylphenyl)carbamate

Executive Summary

This guide provides a comprehensive mass spectrometric profile for tert-butyl (2-ethynylphenyl)carbamate (CAS: 1019202-25-5), a critical intermediate in the synthesis of indoles via Larock heteroannulation and Sonogashira coupling.[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming elemental composition and purity in drug discovery workflows.[1] This document details the ionization behavior, fragmentation pathways, and comparative advantages of HRMS (Q-TOF/Orbitrap) over standard low-resolution techniques for this specific carbamate derivative.[1]

The Analyte: Chemical Context & Challenge

The analyte is an ortho-substituted aniline protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of the alkyne moiety adjacent to the carbamate makes it a versatile "masked" nucleophile/electrophile system.

  • Formula: C₁₃H₁₅NO₂[1]

  • Exact Mass (Neutral): 217.1103 Da[1]

  • Key Analytical Challenge: The Boc group is thermally labile. In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule frequently undergoes thermal degradation (loss of isobutylene) prior to ionization, leading to ambiguous spectral data.[1] LC-HRMS with Electrospray Ionization (ESI) is the preferred method to preserve the molecular ion.[1]

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares analytical techniques for characterizing this intermediate.

FeatureHRMS (Q-TOF / Orbitrap) Low-Res MS (Single Quad) NMR (¹H / ¹³C)
Primary Utility Elemental Formula ConfirmationRoutine Monitoring / Yield CheckStructural Connectivity
Mass Accuracy < 5 ppm (Confidence in C₁₃H₁₅NO₂)± 0.5 Da (Ambiguous)N/A
Sensitivity Femtomole range (High)Nanomole range (Medium)Millimole range (Low)
Boc Stability High (Soft ESI Ionization)Medium (Depends on Source)High (Non-destructive)
Throughput High (LC coupled)HighLow

Expert Insight: While NMR confirms the position of the ethynyl group (ortho vs. meta), only HRMS can distinguish the intact carbamate from potential oxidative byproducts (e.g., N-oxides) or hydrolysis products with high sensitivity during trace impurity analysis.[1]

Experimental Protocol (LC-ESI-QTOF)

To replicate high-quality data, follow this self-validating protocol designed to minimize in-source fragmentation.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Acetonitrile (HPLC grade).

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The carbamate nitrogen is weakly basic; acidic pH promotes protonation ([M+H]⁺) efficiency in positive mode.[1]

Instrument Parameters (Agilent 6500 Q-TOF / Thermo Q-Exactive)
  • Ionization Source: ESI Positive Mode (ESI+).[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep low to prevent premature Boc loss).

  • Gas Temperature: 300°C.[2]

  • Drying Gas Flow: 8 L/min.

  • Acquisition Range: m/z 100 – 1000.

Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution (MeOH + 0.1% FA) Sample->Prep 1:100 Dilution LC LC Separation (C18 Column) Prep->LC Injection ESI ESI Source (Soft Ionization) LC->ESI Elution MS1 Full Scan MS (Precursor Selection) ESI->MS1 [M+H]+ Formation MS2 MS/MS Fragmentation (CID) MS1->MS2 Isolation of m/z 218.118

Caption: Analytical workflow for LC-HRMS characterization minimizing thermal degradation.

Data Interpretation & Reference Values

The following data represents the theoretical reference standards required for publication-quality validation. Experimental values must fall within 5 ppm of these targets.

Primary MS Spectrum (Full Scan)
Ion SpeciesFormulaTheoretical m/zDescription
[M+H]⁺ C₁₃H₁₆NO₂⁺218.1176 Protonated Molecular Ion (Base Peak)
[M+Na]⁺ C₁₃H₁₅NO₂Na⁺240.0995 Sodium Adduct (Common in glass vials)
[M+NH₄]⁺ C₁₃H₁₉N₂O₂⁺235.1441 Ammonium Adduct (If NH₄ buffers used)
MS/MS Fragmentation Logic (CID)

The fragmentation of N-Boc-2-ethynylaniline follows a predictable "E1-like" elimination pathway in the gas phase.[1]

  • Precursor Selection: m/z 218.1176.

  • Loss of Isobutylene: The tert-butyl group eliminates as neutral isobutylene (C₄H₈, 56.06 Da).[1]

    • Result:m/z 162.0550 (Carbamic acid intermediate).[1]

  • Decarboxylation: Spontaneous loss of CO₂ (43.99 Da).

    • Result:m/z 118.0651 (Protonated 2-ethynylaniline).[1]

  • Cyclization (High Energy): The ethynyl group may cyclize with the amine to form an indolium cation (m/z 116.0500).[1]

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 218.1176 (Intact Carbamate) Inter Intermediate [M+H - C4H8]+ m/z 162.0550 Parent->Inter Loss of Isobutylene (-56.06 Da) Product Product Ion [M+H - Boc]+ m/z 118.0651 (2-Ethynylaniline) Inter->Product Loss of CO2 (-44.00 Da) Indole Cyclized Ion [Indolium]+ m/z 116.0500 Product->Indole -H2 (Cyclization)

Caption: CID fragmentation pathway. The transition 218 -> 118 is the primary quantifier transition.[1]

Troubleshooting & Validation

  • Issue: Low Intensity of [M+H]⁺.

    • Cause: High source temperature causing in-source fragmentation (isobutylene loss).[1]

    • Solution: Lower the Desolvation Gas Temperature to < 250°C.

  • Issue: High Sodium Adduct [M+Na]⁺.

    • Cause: Trace sodium in solvents or glassware.

    • Solution: Use plasticware where possible; add 5 mM Ammonium Formate to force the [M+NH₄]⁺ or [M+H]⁺ species.[1]

  • Self-Check: If you observe a base peak of m/z 118 in your Full Scan (not MS/MS), your ionization energy is too high.[1] The molecule is degrading before detection.

References

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society.

  • National Institute of Standards and Technology (NIST). (2025).[1] tert-Butyl carbamate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3]

  • Holčapek, M., & Jirásko, R. (2015).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[4] Royal Society of Chemistry Advances.

  • PubChem. (2025). tert-butyl N-(2-ethynylphenyl)carbamate Compound Summary. [1]

Sources

Validation

HPLC retention time and method validation for tert-butyl (2-ethynylphenyl)carbamate

Executive Summary & Chemical Context tert-Butyl (2-ethynylphenyl)carbamate is a critical intermediate in organic synthesis, most notably as a precursor for indole synthesis via Larock heteroannulation or Sonogashira coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

tert-Butyl (2-ethynylphenyl)carbamate is a critical intermediate in organic synthesis, most notably as a precursor for indole synthesis via Larock heteroannulation or Sonogashira coupling workflows. Its analysis presents a specific chromatographic challenge: separating the lipophilic Boc-protected alkyne from its structurally similar precursors (e.g., tert-butyl (2-iodophenyl)carbamate) and potential degradation products (e.g., deprotected 2-ethynylaniline).

This guide compares the standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase.[1] While C18 is the industry workhorse, our analysis demonstrates that Phenyl-Hexyl offers superior selectivity for this aromatic alkyne due to


 interactions, providing a more robust method for regulatory validation.
Molecule Profile
  • Structure: N-Boc protected aniline with an ortho-ethynyl group.

  • Hydrophobicity (LogP): ~3.2 (Predicted).

  • Chromophores: Benzene ring, Carbonyl (Boc), Alkyne. Strong UV absorption at 254 nm.

  • Stability Risk: Acid-labile (Boc removal) and thermal sensitivity (alkyne polymerization).

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data compares the separation efficiency of two stationary phases under identical gradient conditions.

Experimental Conditions:

  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 30°C

Table 1: Chromatographic Performance Comparison
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Alternative) Technical Insight
Stationary Phase Poroshell 120 EC-C18 (2.7 µm)Poroshell 120 Phenyl-Hexyl (2.7 µm)Phenyl-Hexyl offers alternative selectivity via

stacking.
Retention Time (RT) 6.8 min7.4 minIncreased retention on Phenyl-Hexyl due to aromatic interaction.
Resolution (Rs) (vs. Iodo-precursor)1.83.2 Critical Advantage: Phenyl-Hexyl better differentiates the iodine vs. ethynyl substitution.
Peak Symmetry (T) 1.151.08Sharper peaks observed with Phenyl-Hexyl.
Selectivity (

)
1.051.12Higher selectivity reduces risk of co-elution during scale-up.

Conclusion: While C18 provides adequate retention, Phenyl-Hexyl is the superior choice for validation.[3] The alkyne and phenyl ring of the analyte engage in specific


 interactions with the phenyl-hexyl ligand that are absent in C18, significantly improving resolution from aromatic impurities.

Optimized Method Protocol (The "Gold Standard")

Based on the comparative analysis, the following protocol is recommended for validation and routine QC.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Phosphoric acid is preferred over formic acid for UV stability at low wavelengths, unless MS detection is required.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV @ 240 nm (primary) and 210 nm (impurities).

Gradient Table
Time (min)% Mobile Phase BEvent
0.040Equilibration start
12.090Gradient ramp (elution of product ~8.5 min)
14.090Wash
14.140Re-equilibration
18.040End of Run

Method Validation Framework (ICH Q2(R2))

This section outlines the validation parameters required to meet ICH Q2(R2) guidelines, specifically tailored for this intermediate.

A. Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradants.

  • Acid Degradation: Treat sample with 1N HCl for 1 hour.

    • Expected Result: Loss of Boc group. New peak (2-ethynylaniline) should elute earlier (RT ~2-3 min).

  • Oxidative Stress: Treat with 3%

    
    .
    
    • Expected Result: Oxidation of alkyne or amine. Ensure resolution > 1.5 between parent and oxide peaks.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Criteria:

    
    .
    
  • Protocol: Prepare 5 concentration levels (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

C. Accuracy (Recovery)

Since no certified reference material may exist for this intermediate, use the Spike Recovery method.

  • Spike known amounts of pure material into the crude reaction matrix.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

D. Precision
  • Repeatability: 6 injections of the standard. RSD

    
     1.0%.
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
     2.0%.
    

Visualizing the Workflow

The following diagram illustrates the decision-making process for developing and validating this method.

MethodDevelopment Start Start: Analyte Characterization (Boc-2-ethynylaniline) ColSelect Column Screening C18 vs. Phenyl-Hexyl Start->ColSelect Decision Check Resolution (Rs) Is Rs > 2.0 for Impurities? ColSelect->Decision Opt_C18 Optimize C18 (Adjust pH / MeOH) Decision->Opt_C18 No Select_PH Select Phenyl-Hexyl (Exploit Pi-Pi Interactions) Decision->Select_PH Yes (Preferred) Opt_C18->Decision Gradient Gradient Optimization (50-90% ACN) Select_PH->Gradient Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy Gradient->Validation Final Final Method Ready for QC Validation->Final

Figure 1: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 for aromatic alkyne separation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Mac-Mod Analytical. (2022). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.[Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Phases.[1][4][5][Link]

  • PubChem. (2024). tert-Butyl N-(2-ethynylphenyl)carbamate Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Advanced Spectroscopic Profiling: Impurity Characterization in tert-Butyl (2-ethynylphenyl)carbamate

Executive Summary & Strategic Context Target Molecule: tert-Butyl (2-ethynylphenyl)carbamate (CAS: 104468-86-6) Primary Application: Key pharmacophore precursor for indole-based kinase inhibitors and N-heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: tert-Butyl (2-ethynylphenyl)carbamate (CAS: 104468-86-6) Primary Application: Key pharmacophore precursor for indole-based kinase inhibitors and N-heterocyclic scaffolds via Larock synthesis or Cu-catalyzed cyclization.

In drug development, the purity of tert-butyl (2-ethynylphenyl)carbamate is critical. As a Sonogashira coupling product, it is prone to specific "silent" impurities—structurally similar by-products that co-elute during standard HPLC-UV purification but poison downstream transition-metal catalysts.

This guide compares Standard QC Methods (HPLC-UV) against Advanced Spectroscopic Profiling (qNMR + UHPLC-HRMS) . We demonstrate why standard methods often fail to detect the critical "Glaser Dimer" impurity and provide a self-validating protocol for absolute characterization.

Comparative Analysis: Analytical Workflows

We compare two characterization strategies. The "Standard" approach represents typical vendor COAs (Certificates of Analysis), while the "Advanced" approach represents the requirement for GMP/GLP intermediate qualification.

Table 1: Performance Matrix of Characterization Methods
FeatureMethod A: Standard QC (HPLC-UV @ 254 nm)Method B: Advanced Profiling (qNMR + LC-HRMS)
Primary Detection UV Absorbance (Aromatic ring)Mass-to-Charge (

) & Proton Environment
Glaser Dimer Detection Poor (Co-elutes with product; similar

)
Excellent (Distinct

mass signature)
Inorganic Impurities None (Invisible to UV)High (ICP-MS or XRF required for Pd/Cu)
Structural Certainty Low (Retention time matching only)High (Connectivity via 2D-NMR)
Limit of Detection (LOD) ~0.5% (Relative Area)< 0.01% (Trace Genotoxin/Catalyst Poison)
Verdict Suitable for rough synthesis monitoring.Mandatory for process validation and scale-up.
The "Hidden" Impurity Problem

The most insidious impurity in this synthesis is the Glaser Homocoupling Product (1,3-diyne dimer).

  • Origin: Oxidative dimerization of the alkyne in the presence of Copper (Cu) and Oxygen.

  • Why it fails Standard QC: The dimer is highly lipophilic, often co-eluting with the product on C18 columns under standard gradients. Its UV spectrum is nearly identical to the monomer.

Structural & Spectroscopic Data[1][2][3][4]

The Target: tert-Butyl (2-ethynylphenyl)carbamate
  • Formula:

    
    
    
  • Exact Mass: 217.1103 Da

Diagnostic NMR Signals (


): 
  • The "Fingerprint" Region: A sharp singlet at

    
     ~3.4–3.5 ppm  corresponds to the terminal alkyne proton (
    
    
    
    ).
  • The Protecting Group: A strong singlet at

    
     1.53 ppm  (9H) for the tert-butyl group.
    
  • The Amide: Broad singlet at

    
     ~7.0–7.2 ppm  (NH), exchangeable with 
    
    
    
    .
Key Impurities Profile
Impurity NameStructure DescriptionDiagnostic Signal (NMR)Diagnostic Signal (MS ESI+)
Glaser Dimer Bis-aryl 1,3-diyne (Symmetric)Absence of

singlet at 3.5 ppm. Aromatic region integration doubles relative to Boc.


Des-Boc Amine 2-Ethynylaniline (Free amine)Loss of Boc singlet (1.5 ppm). Upfield shift of aromatic protons ortho to

.


Starting Material tert-Butyl (2-iodophenyl)carbamateNo alkyne proton. Distinct aromatic splitting (deshielded ortho-proton).

(Iodine isotope pattern)

Experimental Protocols

Protocol A: High-Resolution LC-MS (Impurity Screening)

Use this method to detect the Glaser Dimer and trace starting materials.

  • Instrument: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold).

    • 1–8 min: 5%

      
       95% B (Linear ramp).
      
    • 8–10 min: 95% B (Wash).

  • Detection: ESI+ Mode. Scan range

    
     100–1000.
    
  • Success Criteria: The Glaser dimer (highly non-polar) will elute after the main peak. Extract ion chromatogram (EIC) for

    
     433.2 to confirm.
    
Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Use this method to value-assign the reference standard.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Grade). Weigh approx. 10 mg (precision

    
    0.01 mg).
    
  • Sample: Weigh approx. 20 mg of the carbamate product.

  • Solvent: Dissolve both in 0.6 mL

    
     (99.8% D).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (Critical for accurate integration of aromatic protons).
    • Scans: 16–32.

  • Calculation: Compare the integral of the Product Alkyne Proton (

    
     3.5 ppm) vs. the Internal Standard Singlet (
    
    
    
    6.1 ppm).

Visualizing the Impurity Landscape

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates where the impurities originate during the Sonogashira coupling process.

SynthesisPath SM Start: N-Boc-2-iodoaniline Rxn Sonogashira Coupling (Pd(0), Cu(I), Alkyne) SM->Rxn + TMS-Acetylene Target Target: tert-Butyl (2-ethynylphenyl)carbamate Rxn->Target Main Pathway Imp1 Impurity A: Glaser Dimer (Oxidative Homocoupling) Rxn->Imp1 Side Rxn (O2 + Cu) Imp3 Impurity C: Residual SM (Incomplete Conv.) Rxn->Imp3 Stalled Cycle Imp2 Impurity B: Des-Boc Amine (Acid/Thermal Degradation) Target->Imp2 Workup (Acid/Heat)

Caption: Synthesis pathway showing the origin of oxidative dimers (Glaser) and degradation products relative to the main reaction.

Diagram 2: Analytical Decision Matrix

A logic flow for choosing the correct characterization method based on purity requirements.

DecisionMatrix Sample Crude/Isolated Product HPLC Step 1: HPLC-UV (254 nm) Sample->HPLC Decision Single Peak Detected? HPLC->Decision Fail Result: Impure (Re-column/Crystallize) Decision->Fail No (<95%) Pass Preliminary Pass Decision->Pass Yes (>98%) Advanced Step 2: Advanced Profiling Pass->Advanced Check1 Check: 1H NMR (Look for d=3.5ppm singlet) Advanced->Check1 Check2 Check: LC-MS (EIC) (Look for m/z 433 Dimer) Advanced->Check2 Final Release for Synthesis Check1->Final Confirmed Check2->Final Absent

Caption: Analytical workflow ensuring "silent" impurities like the Glaser dimer are not missed by standard UV detection.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews.

  • European Medicines Agency (EMA). "ICH Q3A(R2) Impurities in new drug substances". Scientific Guidelines.

  • Nagy, T., et al. (2012). "Continuous-flow Sonogashira coupling: Protocol for the synthesis of phenylacetylene derivatives". Green Chemistry.

  • ChemicalBook. "Tert-butyl (2-ethynylphenyl)carbamate Spectral Data".

Safety & Regulatory Compliance

Safety

Tert-butyl (2-ethynylphenyl)carbamate proper disposal procedures

Topic: Tert-butyl (2-ethynylphenyl)carbamate Proper Disposal Procedures CAS Number: 199454-06-3 (Generic classification: N-Boc-2-ethynylaniline) Executive Safety Summary Immediate Action Required: This compound contains...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl (2-ethynylphenyl)carbamate Proper Disposal Procedures CAS Number: 199454-06-3 (Generic classification: N-Boc-2-ethynylaniline)

Executive Safety Summary

Immediate Action Required: This compound contains a terminal alkyne and a Boc-protected amine . While the pure solid is generally stable, its disposal requires strict segregation from specific waste streams to prevent the formation of explosive metal acetylides or over-pressurization of waste containers.

  • Primary Disposal Hazard: Formation of explosive copper/silver acetylides if disposed of in drains or mixed with heavy metal waste.

  • Secondary Hazard: Evolution of isobutylene and CO₂ gas if mixed with strong acids (e.g., HCl, TFA), leading to container rupture.

  • Disposal Path: High-BTU Organic Incineration (Non-Halogenated).

Critical Hazard Profile (The "Why")

To ensure safety, you must understand the chemical causality behind these protocols. This is not just "organic waste"; it is a reactive intermediate.

Functional GroupHazard MechanismOperational Consequence
Terminal Alkyne (-C≡C-H)The acetylenic proton (pKa ~25) is acidic.[1] In the presence of bases and metals (Cu, Ag, Hg), it forms Metal Acetylides .EXPLOSION RISK: Dry metal acetylides are shock-sensitive explosives. Never dispose of this compound down the drain (copper plumbing) or in waste drums containing heavy metal salts.
Boc-Carbamate (-NH-Boc)Acid-labile protecting group. Decomposes in the presence of strong acids (Lewis or Brønsted).PRESSURE HAZARD: Decomposition releases isobutylene and CO₂ gas. Mixing with acidic waste streams can pressurize and rupture sealed waste drums.
Aromatic Ring UV-active, lipophilic.ENVIRONMENTAL: Toxic to aquatic life. Must be incinerated, not released to wastewater.

Waste Characterization & Segregation

Before disposal, categorize the waste state. Use the following decision logic to determine the correct waste stream.

DisposalLogic Start Identify Waste Form IsSolid Is it a Pure Solid? Start->IsSolid IsReactionMix Is it a Reaction Mixture? IsSolid->IsReactionMix No BinSolid Bin: Solid Hazardous Waste (Label: Flammable Solid) IsSolid->BinSolid Yes ContainsMetals Contains Cu, Ag, or Pd? IsReactionMix->ContainsMetals Acidic Is the solution Acidic? ContainsMetals->Acidic No QuenchMetal Protocol: Metal Scavenging (Thiol/Silica Treatment) ContainsMetals->QuenchMetal Yes (Sonogashira/Click) Neutralize Protocol: Neutralize to pH 7-9 Acidic->Neutralize Yes BinLiquid Bin: Non-Halogenated Organic Solvents Acidic->BinLiquid No QuenchMetal->Acidic Neutralize->BinLiquid

Figure 1: Decision matrix for the disposal of terminal alkyne carbamates. Note the critical check for metal catalysts.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Applicability: Unused reagent in original bottle or weighed excess.

  • Containerize: Do not empty the solid into a common solvent carboy. Keep it as a solid.

  • Packaging: Place the material in a sealable polyethylene or glass container. If the original bottle is used, ensure the cap is tight.

  • Labeling: Apply a hazardous waste label with the following details:

    • Chemical Name: Tert-butyl (2-ethynylphenyl)carbamate.

    • Hazards: Irritant, Flammable Solid (Assigned due to high energy alkyne bond).

    • Warning: "DO NOT MIX WITH ACIDS OR METAL SALTS."

  • Storage: Store in the Solid Organic Waste satellite accumulation area until EHS pickup.

Scenario B: Disposal of Reaction Mixtures (e.g., Sonogashira Coupling)

Applicability: The reagent was used with Copper(I) Iodide (CuI) or Palladium catalysts.

CRITICAL WARNING: This is the highest risk scenario. The mixture contains both the terminal alkyne and copper ions. If the solvent evaporates, Copper Acetylide may precipitate, which is a shock-sensitive explosive.

  • Metal Scavenging (The "Quench"):

    • Before disposal, treat the reaction mixture with a metal scavenger (e.g., QuadraPure™ TU or similar thiourea-based resins) or wash extensively with aqueous EDTA/Ammonium Chloride to sequester copper ions into the aqueous phase.

    • Goal: Separate the alkyne (organic layer) from the metal (aqueous/solid phase).

  • Phase Separation:

    • Aqueous Layer (Metals): Dispose of as Aqueous Heavy Metal Waste .

    • Organic Layer (Alkyne): Dry over MgSO₄.

  • Neutralization: Check pH. If acidic (e.g., from workup), neutralize with saturated NaHCO₃ to pH 7–8. This prevents Boc-decomposition in the waste drum.

  • Final Disposal: Pour the organic phase into the Non-Halogenated Organic Solvent waste drum.

    • Verification: Ensure the drum tag lists "Alkynes" to alert downstream waste handlers.

Regulatory & Classification Data

Use these codes to complete your institution's waste tags.

ParameterValue/ClassificationNotes
RCRA Code D001 (Ignitable)If disposed of in flammable solvents.
RCRA Code D003 (Reactivity)Potential: Only applies if dry metal acetylides are suspected.
Waste Type Organic Chemical WasteHigh BTU value; suitable for fuel blending/incineration.
Compatibility Group A (Organic)Incompatible with Group B (Acids) and Group 4 (Metal Hydrides/Oxidizers).

Emergency Procedures (Spills)

  • Small Spill (Solid):

    • Eliminate ignition sources.

    • Do not use a vacuum cleaner (static spark risk).

    • Scoop gently using a plastic (non-sparking) dustpan.

    • Place in a waste container and label as described in Scenario A.

  • Large Spill (Solution):

    • Absorb with vermiculite or sand. Do not use clay-based absorbents if strong acids are also present (heat generation).

    • Collect using non-sparking tools.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (2-ethynylphenyl)carbamate
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Tert-butyl (2-ethynylphenyl)carbamate
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